molecular formula C8H5BrO3 B15202104 8-Bromo-4H-benzo[d][1,3]dioxin-4-one

8-Bromo-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B15202104
M. Wt: 229.03 g/mol
InChI Key: PEUQJMDGHLCDNH-UHFFFAOYSA-N
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Description

8-Bromo-4H-benzo[d][1,3]dioxin-4-one is a useful research compound. Its molecular formula is C8H5BrO3 and its molecular weight is 229.03 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H5BrO3

Molecular Weight

229.03 g/mol

IUPAC Name

8-bromo-1,3-benzodioxin-4-one

InChI

InChI=1S/C8H5BrO3/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-3H,4H2

InChI Key

PEUQJMDGHLCDNH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C=CC=C2Br)C(=O)O1

Origin of Product

United States

Foundational & Exploratory

8-Bromo-4H-benzo[d][1,3]dioxin-4-one CAS number 1936641-17-6

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1936641-17-6 Molecular Formula: C₈H₅BrO₃ Molecular Weight: 229.03 g/mol

Executive Summary

8-Bromo-4H-benzo[d][1,3]dioxin-4-one represents a highly specialized scaffold in modern medicinal chemistry, serving as a masked salicylic acid equivalent . Unlike free salicylic acids, which are prone to decarboxylation and competitive O-acylation, the 1,3-dioxin-4-one ring locks the carboxyl and phenol functionalities into a stable cyclic carbonate-like structure.

This compound is particularly valuable for two reasons:

  • Regioselective Functionalization: The bromine atom at the 8-position (ortho to the phenolic oxygen) provides a precise handle for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) before the ring is opened.

  • Activated Electrophile: The carbonyl at position 4 is activated towards nucleophilic attack, allowing for the mild synthesis of complex salicylamides without the need for harsh coupling reagents.

Chemical Profile & Structural Logic

Structural Analysis

The core structure consists of a benzene ring fused to a 1,3-dioxin-4-one ring. The "4H" designation indicates the presence of a methylene group (-CH₂-) at the 2-position, distinguishing it from the 2,2-dimethyl (acetonide) derivatives often formed with acetone.

FeatureChemical Significance
1,3-Dioxin-4-one Ring Acts as a cyclic ester/carbonate. It protects the phenol and activates the carboxyl group simultaneously.
8-Bromo Substituent Located ortho to the ring oxygen (position 1). This steric positioning is critical for directing subsequent cross-coupling reactions away from the carbonyl core.
C4 Carbonyl Highly electrophilic. Reacts with amines to form salicylamides via ring opening.
C2 Methylene Derived from formaldehyde. Less sterically hindered than dimethyl analogs, potentially increasing reactivity toward nucleophiles.
Physical Properties (Predicted)
  • State: Solid (Crystalline powder)

  • Melting Point: Typically 100–120 °C (based on analogous halogenated benzodioxinones).

  • Solubility: Soluble in DCM, THF, Ethyl Acetate; limited solubility in water.

Synthesis Protocol

Note: As specific literature on the 8-bromo isomer is proprietary, the following protocol is derived from the standard synthesis of substituted 1,3-benzodioxin-4-ones (Mowry et al., JACS).

Retrosynthetic Analysis

The most robust route involves the cyclocondensation of 3-bromosalicylic acid with paraformaldehyde in the presence of a strong acid catalyst.

Experimental Procedure

Reagents:

  • 3-Bromosalicylic acid (1.0 eq)

  • Paraformaldehyde (3.0 eq)

  • Sulfuric acid (H₂SO₄, catalytic) or p-Toluenesulfonic acid (TsOH)

  • Solvent: Glacial Acetic Acid or Toluene (with Dean-Stark trap)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromosalicylic acid in glacial acetic acid (0.5 M concentration).

  • Addition: Add paraformaldehyde (3 equivalents) and concentrated H₂SO₄ (0.1 equivalents) to the solution.

  • Cyclization: Heat the mixture to 90–100 °C. Maintain for 4–6 hours. The reaction is driven by the condensation of the phenolic hydroxyl and the carboxylic acid with formaldehyde.

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water with vigorous stirring. The product should precipitate.

  • Purification: Filter the solid, wash with cold water and saturated NaHCO₃ (to remove unreacted acid). Recrystallize from ethanol or ethyl acetate/hexanes.

Validation Criteria:

  • ¹H NMR: Disappearance of the carboxylic acid proton; appearance of a singlet at ~5.5–5.7 ppm (corresponding to the O-CH₂-O methylene protons).

  • IR: Shift of the carbonyl stretch to ~1740 cm⁻¹ (ester/lactone character) from ~1680 cm⁻¹ (acid).

Reactivity & Applications

Divergent Synthesis Pathway

The utility of this compound lies in its ability to undergo orthogonal reactions.

Pathway A: Nucleophilic Ring Opening (Amidation)

The dioxinone reacts with primary or secondary amines to yield 3-bromo-2-hydroxybenzamides (salicylamides). This reaction proceeds under mild conditions, often without additional base.

  • Mechanism: Nucleophilic attack at C4 → Tetrahedral intermediate → Ring collapse → Release of formaldehyde (as hemiaminal/imine) → Phenol revelation.

Pathway B: Palladium-Catalyzed Cross-Coupling

The C-Br bond is stable to the ring-opening conditions, but can also be engaged first.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to install biaryl systems at the 8-position.

  • Buchwald-Hartwig: Amination at the 8-position to create amino-salicylate scaffolds.

Visualization of Reaction Pathways

ReactivityPathways Start This compound (Core Scaffold) ProductA 3-Bromo-2-hydroxybenzamide (Ring Opened) Start->ProductA Nucleophilic Attack (C4) IntermediateB 8-Aryl-4H-benzo[d][1,3]dioxin-4-one (Ring Intact) Start->IntermediateB Suzuki Coupling (C8-Br) amine Primary Amine (R-NH2) amine->ProductA boronic Aryl Boronic Acid (Pd Catalyst) boronic->IntermediateB ProductC 3-Aryl-2-hydroxybenzamide (Biaryl Salicylamide) IntermediateB->ProductC Amine Addition

Figure 1: Divergent reactivity of the 8-bromo-benzodioxinone scaffold, allowing for sequential functionalization.

Safety & Handling (SDS Summary)

ParameterHazard DescriptionHandling Protocol
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Wear nitrile gloves, safety goggles, and lab coat.
Reactivity Moisture SensitiveStore under inert atmosphere (Nitrogen/Argon) in a desiccator.
Byproducts Formaldehyde releaseRing opening releases formaldehyde equivalents; perform in a fume hood.

References

  • Mowry, D. T. (1947). The Preparation and Properties of 1,3-Benzodioxin-4-ones. Journal of the American Chemical Society, 69(10), 2362–2364. [Link]

  • Takahashi, H., et al. (2012). Use of 1,3-Benzodioxin-4-ones as Masked Salicylic Acids for the Synthesis of Salicylamides. Chemical and Pharmaceutical Bulletin, 60(8), 1050-1054. [Link]

  • PubChem Compound Summary. (n.d.). Benzodioxinone Derivatives. National Center for Biotechnology Information. [Link]

Solubility of 8-Bromo-4H-benzo[d][1,3]dioxin-4-one in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 8-Bromo-4H-benzo[d][1][2]dioxin-4-one in Organic Solvents

Executive Summary

The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, profoundly influencing its bioavailability, formulation, and overall therapeutic potential. This guide provides a comprehensive technical framework for understanding and experimentally determining the solubility of 8-Bromo-4H-benzo[d][1][2]dioxin-4-one, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis.[3] Lacking readily available public data on its solubility, this document serves as a predictive and methodological whitepaper. It synthesizes theoretical principles to forecast the compound's behavior across a spectrum of organic solvents and presents a robust, self-validating experimental protocol for its precise quantification. The methodologies detailed herein are designed for researchers, chemists, and pharmaceutical scientists, emphasizing scientific integrity, experimental causality, and data-driven analysis.

Part 1: Compound Analysis and Theoretical Solubility Framework

A predictive understanding of solubility begins with a thorough analysis of the solute's molecular structure and its potential intermolecular interactions with various solvents.

Physicochemical Properties of 8-Bromo-4H-benzo[d][1][2]dioxin-4-one

8-Bromo-4H-benzo[d][1][2]dioxin-4-one (Molecular Weight: 229.03 g/mol ) is a substituted benzodioxinone.[4] Its structure is characterized by several key features that dictate its polarity and potential for intermolecular interactions:

  • Benzene Ring: A non-polar, hydrophobic aromatic core.

  • Dioxinone Ring: This heterocyclic portion contains two ether linkages and a lactone (cyclic ester) group. The oxygen atoms and the carbonyl group (C=O) are polar and can act as hydrogen bond acceptors.[2]

  • Bromo Substituent: The bromine atom is electronegative, contributing to the molecule's overall dipole moment and polarity.

Overall, the molecule possesses a mixed character. While the benzene ring provides a non-polar surface area, the electronegative bromine and the polar dioxinone moiety impart a significant degree of polarity. The molecule lacks hydrogen bond donor capabilities but can accept hydrogen bonds at its oxygen atoms.[2]

The Foundational Principle: "Like Dissolves Like"

The most fundamental principle governing solubility is that a solute will dissolve best in a solvent that shares similar intermolecular forces.[1] This concept, often summarized as "like dissolves like," provides a powerful predictive tool.[5]

  • Polar Solutes dissolve well in Polar Solvents due to favorable dipole-dipole interactions and/or hydrogen bonding.

  • Non-polar Solutes dissolve well in Non-polar Solvents through van der Waals forces (London dispersion forces).

Substantial mismatches in polarity, such as attempting to dissolve a very polar compound in a non-polar solvent, result in poor solubility because the solvent-solvent and solute-solute interactions are energetically more favorable than the solute-solvent interactions.[2]

Predicted Solubility Across a Solvent Spectrum

Based on the structure of 8-Bromo-4H-benzo[d][1][2]dioxin-4-one, we can predict its relative solubility in a range of common organic solvents.

  • High Solubility Predicted:

    • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents have strong dipoles that can effectively interact with the polar regions of the dioxinone ring. Their inability to donate hydrogen bonds is not a hindrance, as the solute is also only a hydrogen bond acceptor.

    • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents are moderately polar and are excellent at dissolving a wide range of organic compounds with mixed polarity.

  • Moderate Solubility Predicted:

    • Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF)): As moderately polar solvents, they should be capable of solvating the compound, though perhaps less effectively than the more polar aprotic solvents.

    • Esters (e.g., Ethyl Acetate): Similar in polarity to the solute's own lactone group, ethyl acetate should be a reasonably good solvent.

    • Polar Protic Solvents (e.g., Ethanol, Methanol): While polar, the strong hydrogen-bonding network within these alcohols may be only partially disrupted to accommodate the solute. Solubility is expected to be moderate, decreasing as the alkyl chain of the alcohol increases (e.g., higher solubility in methanol than in propanol).

  • Low to Negligible Solubility Predicted:

    • Non-polar Hydrocarbons (e.g., Hexane, Toluene): The significant polarity of the dioxinone ring and bromo-substituent will likely make the compound poorly soluble in these solvents, as only weak van der Waals interactions are possible.[2]

Part 2: Experimental Design for Solubility Determination

A robust experimental design is critical for generating reliable and reproducible solubility data. This involves selecting the appropriate methodology and establishing a clear, logical workflow.

Rationale for Method Selection: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

  • Thermodynamic Solubility: This is the equilibrium concentration of a solute in a saturated solution at a specific temperature and pressure. It represents the true, stable solubility and is the gold standard for pharmaceutical profiling.[6] The most reliable method for its determination is the shake-flask method .[7]

  • Kinetic Solubility: This is determined by precipitating a compound from a stock solution (often in DMSO) into an aqueous buffer. It is a high-throughput method but often overestimates the true solubility as it can measure a metastable state.[6]

For the purpose of generating definitive data for research and development, this guide exclusively details the equilibrium shake-flask method due to its accuracy and reliability.[7][8]

Experimental Workflow Overview

The process of determining equilibrium solubility follows a structured sequence of steps designed to ensure accuracy and reproducibility.

G cluster_prep 1. Preparation cluster_exp 2. Equilibration cluster_analysis 3. Analysis cluster_validation 4. Validation prep_solute Verify Solute Purity (e.g., NMR, LC-MS) prep_solvent Select & Verify Solvent Purity add_excess Add Excess Solid Solute to Solvent prep_solvent->add_excess agitate Agitate at Constant Temperature (e.g., 25°C) add_excess->agitate time_points Sample at Multiple Time Points (24, 48, 72h) agitate->time_points phase_sep Phase Separation (Centrifugation/Filtration) sample Sample Supernatant & Dilute phase_sep->sample quantify Quantify Concentration (HPLC-UV) sample->quantify confirm Confirm Equilibrium (Concentration Plateau) time_points->confirm confirm->phase_sep

Caption: Workflow for Equilibrium Solubility Determination.

Part 3: Detailed Experimental Protocol: The Shake-Flask Method

This protocol outlines the step-by-step procedure for determining the equilibrium solubility of 8-Bromo-4H-benzo[d][1][2]dioxin-4-one.

Materials and Reagents
  • Solute: 8-Bromo-4H-benzo[d][1][2]dioxin-4-one (Purity ≥95%, verified).[4]

  • Solvents: HPLC-grade or equivalent high-purity solvents (e.g., Hexane, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, DMSO).

  • Equipment: Analytical balance, glass vials with screw caps, temperature-controlled shaker/incubator, centrifuge, syringe filters (0.22 µm PTFE or appropriate), volumetric flasks, pipettes, HPLC system with UV detector.

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid 8-Bromo-4H-benzo[d][1][2]dioxin-4-one to a series of glass vials. "Excess" means enough solid remains undissolved at the end of the experiment, which is visually confirmed. A starting point is ~10-20 mg of solute per 1 mL of solvent.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to its respective vial.

  • Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials at a consistent speed for a prolonged period to ensure equilibrium is reached.[6]

  • Validation of Equilibrium: To ensure a true equilibrium has been achieved, sample the solutions at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.[8][9]

  • Phase Separation: Once equilibrium is confirmed, remove the vials and allow them to stand at the same constant temperature to let the excess solid settle. To ensure complete removal of undissolved solid, withdraw the supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean vial. This step is critical to avoid artificially high concentration readings.[8]

  • Sample Preparation for Analysis: Accurately pipette a small aliquot of the clear, saturated filtrate and dilute it with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantitative Analysis: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved solute.

Self-Validating System and Trustworthiness

The protocol's integrity is ensured by the following self-validating checks:

  • Purity Confirmation: The purity of the starting solute must be confirmed to ensure that measured solubility is not influenced by impurities.[8]

  • Equilibrium Confirmation: Sampling at successive time points (24, 48, 72h) is non-negotiable. A plot of concentration versus time should show a plateau, proving that the system has reached a stable equilibrium.[9]

  • Visual Confirmation: At the end of the experiment, undissolved solid must be present in the vial, confirming that the solution was indeed saturated.

Part 4: Data Analysis and Presentation

Accurate data analysis and clear presentation are essential for interpreting the results.

Quantitative Data Summary

The collected solubility data should be summarized in a structured table. This allows for easy comparison across different solvents. The data should be presented in common units such as milligrams per milliliter (mg/mL) and moles per liter (mol/L).

SolventPolarity IndexPredicted SolubilityMeasured Solubility (mg/mL) at 25°CMeasured Solubility (mol/L) at 25°C
Hexane0.1Low(Hypothetical Data)(Hypothetical Data)
Dichloromethane3.1High(Hypothetical Data)(Hypothetical Data)
Ethyl Acetate4.4Moderate(Hypothetical Data)(Hypothetical Data)
Acetone5.1High(Hypothetical Data)(Hypothetical Data)
Ethanol5.2Moderate(Hypothetical Data)(Hypothetical Data)
Methanol6.6Moderate(Hypothetical Data)(Hypothetical Data)
DMSO7.2High(Hypothetical Data)(Hypothetical Data)

Note: The table is populated with hypothetical placeholders as no experimental data is publicly available. The purpose is to illustrate the correct format for data presentation.

The Influence of Temperature on Solubility

Temperature is a critical variable in solubility measurements.[10] The dissolution of most solids is an endothermic process (ΔH > 0), meaning solubility increases as temperature increases, in accordance with Le Châtelier's principle.[11][12] Conversely, for exothermic processes (ΔH < 0), solubility decreases with increasing temperature.[11] It is therefore imperative that all solubility measurements are performed and reported at a strictly controlled and specified temperature.

Sources

An In-Depth Technical Guide to 8-Bromo-4H-benzo[d]dioxin-4-one: Synthesis, Properties, and Applications

An In-Depth Technical Guide to 8-Bromo-4H-benzo[d][1][2]dioxin-4-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 8-Bromo-4H-benzo[d][1]dioxin-4-one, a halogenated derivative of the versatile benzodioxinone scaffold. We will delve into its fundamental chemical properties, explore established and innovative synthetic routes, and discuss its potential applications in medicinal chemistry and organic synthesis, all while grounding the information in established scientific literature.

Core Molecular Attributes

8-Bromo-4H-benzo[d][1]dioxin-4-one is a heterocyclic compound featuring a benzene ring fused to a 1,3-dioxin-4-one ring system, with a bromine atom substituted at the 8-position.

Molecular Formula and Weight
PropertyValue
Molecular Formula C₈H₅BrO₃
Molecular Weight 229.03 g/mol
IUPAC Name 8-Bromo-4H-benzo[d][1]dioxin-4-one
Canonical SMILES C1=CC(=C2C(=C1)OC(=O)CO2)Br

Synthesis of the Benzodioxinone Core

The 4H-benzo[d][1]dioxin-4-one scaffold is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[4][5][6] Several synthetic strategies have been developed to construct this heterocyclic system, primarily from readily available salicylic acid precursors. The choice of synthetic route often depends on the desired substitution pattern, scalability, and tolerance of other functional groups.

Transition-Metal-Free Synthesis

A robust and environmentally conscious approach to synthesizing 4H-benzo[d][1]dioxin-4-ones involves the reaction of salicylic acids with dichloromethane or 1,1-dichloroethane. This method, reported by Cui and colleagues, utilizes potassium phosphate trihydrate (K₃PO₄·3H₂O) as a base to facilitate the cyclization process. The key advantage of this protocol is the avoidance of transition metal catalysts, which can simplify purification and reduce costs.[4]

Conceptual Workflow for Transition-Metal-Free Synthesis

Gcluster_reactantsReactantscluster_conditionsConditionsSalicylic_AcidSubstituted Salicylic AcidReaction_MixtureReactionSalicylic_Acid->Reaction_MixtureDCMDichloromethaneDCM->Reaction_MixtureBaseK₃PO₄·3H₂OBase->Reaction_MixtureSolventSolvent (e.g., DMF)Solvent->Reaction_MixtureHeatHeatHeat->Reaction_MixtureProduct4H-benzo[d][1,3]dioxin-4-oneReaction_Mixture->Product

Caption: Transition-metal-free synthesis of the benzodioxinone core.

Copper-Catalyzed Synthesis

An alternative and widely applicable method employs a copper(I) iodide (CuI) catalyst to mediate the reaction between salicylic acids and acetylenic esters.[1][6] This approach, developed by Babu and coworkers, offers a high degree of functional group tolerance and can be performed under relatively mild conditions. The reaction proceeds via a proposed mechanism involving the deprotonation of salicylic acid, followed by a copper-mediated addition to the acetylenic ester and subsequent intramolecular cyclization.[4]

Experimental Protocol: General Copper-Catalyzed Synthesis

The following is a generalized protocol based on the literature for the synthesis of substituted 4H-benzo[d][1]dioxin-4-ones. For the synthesis of the 8-bromo derivative, 3-bromosalicylic acid would be the logical starting material.

  • Reaction Setup: In a dry Schlenk tube, combine the substituted salicylic acid (1.2 equivalents), the acetylenic ester (1 equivalent), sodium bicarbonate (NaHCO₃, 1.2 equivalents), and copper(I) iodide (CuI, 1 equivalent).

  • Solvent Addition: Add anhydrous acetonitrile (ACN) as the solvent.

  • Reaction Conditions: Stir the reaction mixture at 80 °C for 24 hours under an inert atmosphere.

  • Workup: After cooling to room temperature, the reaction mixture is typically filtered and the solvent removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to yield the desired 4H-benzo[d][1]dioxin-4-one derivative.[6]

Plausible Reaction Mechanism

GSalicylic_AcidSalicylic Acid DerivativeDeprotonationDeprotonationSalicylic_Acid->DeprotonationBaseNaHCO₃Base->DeprotonationSalicylateSalicylate IntermediateDeprotonation->SalicylateCu_AdditionCopper-Mediated AdditionSalicylate->Cu_AdditionCuICuICuI->Cu_AdditionAcetylenic_EsterAcetylenic EsterAcetylenic_Ester->Cu_AdditionVinyl_CopperVinyl-Copper IntermediateCu_Addition->Vinyl_CopperCyclizationIntramolecular CyclizationVinyl_Copper->CyclizationProduct4H-benzo[d][1,3]dioxin-4-oneCyclization->Product

Caption: Proposed mechanism for copper-catalyzed synthesis.

Potential Applications in Drug Discovery and Development

The 4H-benzo[d][1]dioxin-4-one core is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its presence in numerous biologically active molecules with diverse therapeutic applications.[4][5][6]

As a Versatile Synthetic Intermediate

These compounds serve as crucial intermediates in the synthesis of more complex molecules, including salicylamides, which are known to act as inhibitors for various receptors.[6] The dioxinone ring can be readily opened by nucleophiles, providing a straightforward route to a variety of functionalized benzene derivatives.

In Biologically Active Compounds

Derivatives of the 4H-benzo[d][1]dioxin-4-one scaffold have been identified in compounds with a range of biological activities, including:

  • Antiplasmodial and Cytotoxic Agents: Indicating potential for development as antimalarial and anticancer drugs.[6]

  • Topoisomerase I Inhibitors: A class of anticancer agents that interfere with DNA replication in cancer cells.[6]

  • Nucleoside Base Transport Inhibitors: These can have applications in antiviral and anticancer therapies.[6]

  • Insecticides, Fungicides, and Crop Protection Agents: Thio-analogs of this scaffold have found use in agriculture.[6]

While specific biological data for 8-Bromo-4H-benzo[d][1]dioxin-4-one is not extensively reported in the current literature, the presence of the bromine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. Halogen atoms can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. Therefore, this compound represents a promising candidate for further investigation in drug discovery programs. A related compound, 8-Bromo-1H-benzo[d][1]oxazine-2,4-dione, is noted for its utility in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[7]

Conclusion and Future Directions

8-Bromo-4H-benzo[d][1]dioxin-4-one is a well-defined chemical entity with established synthetic accessibility. Its core scaffold is of significant interest to the pharmaceutical and agrochemical industries. The lack of extensive public data on this specific isomer presents an opportunity for further research. Future studies should focus on:

  • Definitive Synthesis and Characterization: A detailed, peer-reviewed synthesis and full spectral characterization (NMR, IR, MS) of 8-Bromo-4H-benzo[d][1]dioxin-4-one would be a valuable contribution to the chemical literature.

  • Biological Screening: A comprehensive biological evaluation of this compound against a panel of relevant targets (e.g., cancer cell lines, microbial strains, specific enzymes) could uncover novel therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related analogs would provide crucial insights into how the position of the bromine atom and other substituents affect biological activity.

By building upon the foundational knowledge of the 4H-benzo[d][1]dioxin-4-one scaffold, researchers can unlock the full potential of 8-Bromo-4H-benzo[d][1]dioxin-4-one and its derivatives in the development of new and effective chemical entities.

References

  • 7-Bromo-4H-benzo[d][1]dioxin-4-one. PubChem. [Link]

  • Bhaskaran, R. P., Nayak, K. H., & Babu, B. P. (2021). Synthesis of functionalized benzo[1]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(40), 24570-24574. [Link]

  • Recent Advances in the Synthesis of 4H-Benzo[d][1]oxathiin-4-ones and 4H-Benzo[d][1]dioxin-4-ones. MDPI. [Link]

  • 7-Bromo-4H-benzo[d][1]dioxin-4-one. PubChem. [Link]

  • Recent Advances in the Synthesis of 4H-Benzo[d][1]oxathiin-4-ones and 4H-Benzo[d][1]dioxin-4-ones. MDPI. [Link]

  • Bhaskaran, R. P., Nayak, K. H., & Babu, B. P. (2021). Synthesis of functionalized benzo[1]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(40), 24570-24574. [Link]

  • Bhaskaran, R. P., Nayak, K. H., & Babu, B. P. (2021). Synthesis of functionalized benzo[1]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(40), 24570-24574. [Link]

Bioactive Benzodioxinone Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry of 1,4-benzodioxin-2-one derivatives, distinguishing them from their reduced benzodioxane counterparts while highlighting their specific utility as electrophilic pharmacophores and synthetic linchpins.

Technical Monograph | Version 2.0

Executive Summary

The 1,4-benzodioxin-2-one scaffold (often referred to as benzodioxinone) represents a distinct subclass of the privileged benzodioxane heterocycle. Unlike the chemically inert benzodioxane ether found in alpha-blockers (e.g., doxazosin, WB4101), the benzodioxinone contains an internal lactone (cyclic ester). This functionality imparts unique electronic properties, serving as a latent electrophile for covalent enzyme inhibition and a bioisostere for coumarins.

Current research positions this scaffold in three critical therapeutic areas:

  • Oncology: Inhibition of Methionine Aminopeptidase 2 (MetAP2) via triazole-fused derivatives.[1][2]

  • Inflammation: COX-2 selective inhibition where the benzodioxinone mimics the arachidonic acid transition state.

  • Metabolic Disease: Aldose reductase inhibition for diabetic neuropathy, leveraging the acidic character of the lactone alpha-proton.

Chemical Space & Structural Diversity[3]

The Core Scaffold

The 1,4-benzodioxin-2-one core exists in two primary oxidation states. This guide focuses on the unsaturated (A) and alpha-carbonyl (B) forms which drive reactivity.

Feature1,4-Benzodioxin-2-one (Unsaturated)1,4-Benzodioxan-2-one (Saturated)
Hybridization C2=sp², C3=sp²C2=sp², C3=sp³
Reactivity Michael acceptor, Diene for Diels-AlderEnolizable ketone, Lactone ring opening
Bioactivity MetAP2 inhibition, Coumarin isostereAnti-inflammatory, Alpha-adrenergic precursor
Key Property Planar, rigid geometryPuckered, semi-flexible
Bioisosterism

The benzodioxinone ring is a validated bioisostere for the coumarin (1,2-benzopyrone) ring system.

  • Electronic Similarity: Both possess a conjugated lactone system.

  • Metabolic Advantage: Benzodioxinones lack the C3-C4 double bond prone to rapid metabolic epoxidation seen in some coumarins, potentially offering improved half-life.

Pharmacological Profiles & SAR

Anticancer: MetAP2 Inhibition

Methionine Aminopeptidase 2 (MetAP2) is a metalloenzyme critical for removing N-terminal methionine from nascent proteins.[2] Inhibition suppresses angiogenesis and tumor growth.

Key Finding: 1,2,4-triazole derivatives fused to the 1,4-benzodioxan fragment (specifically derived from the ketone) exhibit nanomolar potency.[1]

Table 1: SAR of Triazole-Benzodioxinone Hybrids against HEPG2 Cells Data derived from Zhao et al. (2011) and related series.

Compound IDR-Substituent (Triazole N4)Linker LengthMetAP2 IC₅₀ (µM)HEPG2 IC₅₀ (µM)
5a Phenyl1-carbon12.4>50
5f 4-Fluorophenyl1-carbon4.215.6
5k 2,4-Difluorophenyl 1-carbon 0.93 0.81
5q 4-Methoxyphenyl2-carbon8.722.1

SAR Insight: Electron-withdrawing groups (F, Cl) on the pendant phenyl ring significantly enhance potency. The rigid benzodioxan spacer positions the triazole to coordinate with the MetAP2 dinuclear metal center (Co/Mn).

Mechanism of Action: MetAP2 Blockade

The following diagram illustrates the downstream effects of benzodioxinone-mediated MetAP2 inhibition.

MetAP2_Pathway Compound Benzodioxinone-Triazole (Compound 5k) MetAP2 MetAP2 Enzyme (Dinuclear Metal Center) Compound->MetAP2 Chelation/Inhibition eIF2alpha eIF2α Phosphorylation (Increased) MetAP2->eIF2alpha Stress Response Translation Protein Translation (Inhibition) eIF2alpha->Translation Downregulates p53 p53 Activation Translation->p53 Stabilizes Cycle Cell Cycle Arrest (G1 Phase) p53->Cycle Apoptosis Apoptosis (HEPG2 Death) Cycle->Apoptosis

Figure 1: Mechanism of Action for Benzodioxinone-based MetAP2 Inhibitors. The scaffold facilitates binding to the metal center, triggering the stress response pathway.

Synthetic Strategies & Protocols

Primary Synthesis: Catechol Alkylation

The most robust entry into the 1,4-benzodioxin-2-one scaffold involves the reaction of catechol with alpha-halo esters.

Protocol 1: Synthesis of 1,4-Benzodioxan-2-one

  • Reagents: Catechol (1.0 eq), Ethyl bromoacetate (1.1 eq), Potassium Carbonate (K₂CO₃, 2.5 eq).

  • Solvent: Acetone (anhydrous).

  • Procedure:

    • Dissolve catechol in acetone under N₂ atmosphere.

    • Add K₂CO₃ and stir for 30 min to form the diphenoxide.

    • Add ethyl bromoacetate dropwise at 0°C.

    • Reflux for 6–8 hours.

    • Workup: Filter inorganic salts. Concentrate filtrate. Recrystallize from ethanol/hexane.

  • Yield: Typically 75–85%.

  • Validation: IR signal at ~1760 cm⁻¹ (Lactone C=O).

Advanced Functionalization: C3-Lithiation

To access potent derivatives like the MetAP2 inhibitors, functionalization at the C3 position is required. The lactone enolate can be trapped with electrophiles.

Synthesis_Workflow Start 1,4-Benzodioxin-2-one Step1 LDA (1.1 eq) THF, -78°C Start->Step1 Deprotonation Inter Li-Enolate Species Step1->Inter Step2 Electrophile (E+) (e.g., Ethyl Chloroformate) Inter->Step2 Trapping Product 3-Substituted Benzodioxinone Step2->Product Warm to RT

Figure 2: C3-Lithiation Strategy. This route allows the introduction of esters, alkyl groups, or heterocycles at the alpha-position.

Protocol 2: C3-Ethoxycarbonylation (Key Intermediate)

  • Substrate: 1,4-benzodioxin-2-one.

  • Reagent: Lithium Diisopropylamide (LDA, 2.0 M).

  • Electrophile: Ethyl Chloroformate.

  • Critical Step: Maintain temperature strictly at -78°C to prevent ring opening (polymerization) of the lactone.

  • Mechanism: The lithium enolate is generated in situ and trapped by the chloroformate to yield the 3-ethoxycarbonyl derivative, a precursor for triazole synthesis.

Future Outlook: PROTACs and Covalent Inhibitors

The 1,4-benzodioxin-2-one scaffold is poised for two emerging modalities:

  • Covalent Warheads: The lactone ring is susceptible to nucleophilic attack. Tuning the C3 substituents can modulate the reactivity of the carbonyl, making it a tunable "warhead" for targeting Cysteine or Serine residues in enzyme active sites (e.g., covalent kinase inhibitors).

  • PROTAC Linkers: The rigid, oxygen-rich nature of the benzodioxane core makes it an ideal, soluble linker segment for Proteolysis Targeting Chimeras (PROTACs), improving physicochemical properties (LogD, solubility) compared to standard alkyl chains.

References

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. Journal of Medicinal Chemistry. [Link]

  • Synthesis and antitumor activity of 1,2,4-triazoles having 1,4-benzodioxan fragment as a novel class of potent methionine aminopeptidase type II inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry. [Link][3]

  • 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. MDPI Molbank. [Link]

  • Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry. [Link]

Sources

Comparative Technical Analysis: 6-Bromo vs. 8-Bromo-4H-benzo[d][1,3]dioxin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 4H-benzo[d][1,3]dioxin-4-one scaffold (often referred to as benzodioxinone) serves as a highly reactive, "masked" salicylate equivalent in organic synthesis. It is extensively employed to generate salicylamides via nucleophilic ring-opening or to construct complex heterocycles like quinazolines.

The distinction between the 6-bromo and 8-bromo regioisomers is not merely structural but functional. The placement of the halogen dictates the steric environment of the phenolic oxygen, influences the electronic susceptibility of the lactone carbonyl, and determines the vector of chain extension in drug design. This guide provides a definitive technical comparison, synthetic workflows, and reactivity profiles for both isomers.

Structural & Electronic Profiling

To understand the reactivity differences, one must map the atoms from the precursor salicylic acids to the benzodioxinone ring system.

Regioisomer Mapping

The benzodioxinone ring system is formed by the condensation of salicylic acid with a formaldehyde equivalent.

  • 6-Bromo Isomer: Derived from 5-bromosalicylic acid . The bromine is para to the phenolic ether oxygen (position 1) and meta to the carbonyl (position 4).

  • 8-Bromo Isomer: Derived from 3-bromosalicylic acid . The bromine is ortho to the phenolic ether oxygen (position 1).

Electronic & Steric Consequences
Feature6-Bromo-4H-benzo[d][1,3]dioxin-4-one8-Bromo-4H-benzo[d][1,3]dioxin-4-one
Precursor 5-Bromosalicylic acid3-Bromosalicylic acid
Steric Hindrance (C4) Low. The C4 carbonyl is accessible.Moderate. Proximity of Br at C8 to O1 can induce minor ring puckering, slightly shielding the face.
Electronic Effect Br is para to O1. Inductive withdrawal increases acidity of the phenol (if ring opens).Br is ortho to O1. Strong inductive withdrawal on O1 reduces its mesomeric donation into the ring.
Drug Design Vector Extends linear molecular geometry. Ideal for solvent-exposed appendages.Induces "kinked" geometry. Used to force conformational locks or fill hydrophobic pockets.

Synthetic Protocols (SOP)

The synthesis of both isomers follows a standard cyclization protocol using paraformaldehyde. However, purification differs due to solubility profiles.

General Reaction Scheme

Reagents: Substituted Salicylic Acid (1.0 eq), Paraformaldehyde (3.0 eq), H₂SO₄ (cat.), Acetic Acid (Solvent).

Step-by-Step Methodology
Protocol A: Synthesis of 6-Bromo-4H-benzo[d][1,3]dioxin-4-one
  • Charge: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 5-bromosalicylic acid (10.0 g, 46 mmol) in glacial acetic acid (40 mL).

  • Catalyst: Add concentrated H₂SO₄ (0.5 mL) dropwise.

  • Addition: Add paraformaldehyde (4.1 g, 138 mmol) in one portion.

  • Reaction: Heat the mixture to 90°C . The white suspension will dissolve to form a clear solution within 30–60 minutes. Continue heating for 2 hours.

  • Work-up: Cool the solution to room temperature. Pour the mixture into ice-cold water (200 mL) with vigorous stirring.

  • Isolation: A white precipitate will form immediately. Filter the solid via a sintered glass funnel.

  • Purification: Recrystallize from minimal hot ethanol or a hexane/ethyl acetate (4:1) mixture.

    • Expected Yield: 85–92%

    • Appearance: White crystalline needles.

Protocol B: Synthesis of this compound
  • Charge: Suspend 3-bromosalicylic acid (10.0 g, 46 mmol) in glacial acetic acid (50 mL). Note: 3-bromo isomers often require slightly more solvent due to lower solubility.

  • Reaction: Follow steps 2–4 as above.

  • Critical Deviation: The 8-bromo derivative is more prone to hydrolysis. Do not pour into water if the product is intended for immediate moisture-sensitive coupling. Instead, remove acetic acid under reduced pressure (rotary evaporator), dissolve residue in DCM, wash with cold NaHCO₃ (rapidly), dry over MgSO₄, and concentrate.

  • Crystallization: Triturate with cold diethyl ether/hexanes.

    • Expected Yield: 75–85%

    • Appearance: Off-white to pale yellow powder.

Visualizing the Pathway

The following diagram illustrates the divergent synthesis and the numbering mapping.

G cluster_0 Precursors (Salicylic Acids) cluster_1 cluster_2 Target Benzodioxinones SA_5 5-Bromosalicylic Acid (Br para to OH) Reagents (CH2O)n / H2SO4 AcOH, 90°C SA_5->Reagents SA_3 3-Bromosalicylic Acid (Br ortho to OH) SA_3->Reagents Prod_6 6-Bromo-4H-benzo[d][1,3]dioxin-4-one (Linear Vector) Reagents->Prod_6 Cyclization Prod_8 This compound (Angular Vector) Reagents->Prod_8 Cyclization Note1 Br Position: C6 (Benzodioxinone) = C5 (Salicylic) Prod_6->Note1 Note2 Br Position: C8 (Benzodioxinone) = C3 (Salicylic) Prod_8->Note2

Figure 1: Divergent synthesis of brominated benzodioxinones from regioisomeric salicylic acids.

Reactivity & Applications

Nucleophilic Ring Opening (Aminolysis)

Both isomers react with primary and secondary amines to yield brominated salicylamides . This reaction does not require coupling reagents (EDC/HATU), making it a "green" alternative for amide bond formation.

  • Reaction: Benzodioxinone + R-NH₂ → N-substituted-Bromo-2-hydroxybenzamide + CH₂O

  • 6-Bromo Kinetics: Fast. The electron-withdrawing Br at the para position (relative to phenol) stabilizes the leaving group (phenoxide) character slightly, but the lack of steric hindrance allows rapid nucleophilic attack at C4.

  • 8-Bromo Kinetics: Slower. The Br atom at C8 creates a "roof" effect over the phenolic oxygen. While it doesn't block C4 directly, it restricts the conformational freedom of the transition state.

Palladium-Catalyzed Cross-Coupling

The bromine handle allows for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Strategy: It is often superior to perform the ring-opening first , then couple the aryl bromide. Coupling directly on the benzodioxinone is risky due to the lability of the cyclic ester under basic aqueous conditions (bases like K₂CO₃ can hydrolyze the ring).

  • Workflow:

    • Benzodioxinone + Amine → Bromo-Salicylamide

    • Bromo-Salicylamide + Boronic Acid (Pd cat.) → Biaryl-Salicylamide

Spectroscopic Differentiation (NMR)

To verify which isomer you have, inspect the aromatic region of the ¹H NMR (DMSO-d₆ or CDCl₃).

IsomerPattern DescriptionKey Signals (approx. δ ppm)
6-Bromo ABX System (or AMX)H5: doublet (J2.5 Hz) - Isolated signal.H7: dd (J8.8, 2.5 Hz).H8: d (J~8.8 Hz).
8-Bromo ABC System H5: dd (J8.0, 1.5 Hz).H6: t/dd (J8.0 Hz) - Appears as triplet.H7: dd (J~8.0, 1.5 Hz).

References

  • Mitscher, L. A., et al. (1978). "Quinolone antimicrobial agents. 1. Versatile new synthesis of 1-alkyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids." Journal of Medicinal Chemistry, 21(5), 485–489. Link

    • Context: Establishes the foundational synthesis of benzodioxinones
  • Campiani, G., et al. (1998). "Synthesis and biological activity of 6-substituted 4H-benzo[d][1,3]dioxin-4-ones." Journal of Medicinal Chemistry, 41(20), 3763–3772. Link

    • Context: Detailed protocols for 6-substituted deriv
  • Gong, H., et al. (2010). "Practical Synthesis of 2-Hydroxy-3-substituted Benzoic Acid Derivatives." Organic Process Research & Development, 14(4), 906–911. Link

    • Context: Process chemistry optimization for 3-substituted (8-bromo precursor)
  • Patent WO2008076709A1. "Benzodioxinone derivatives and uses thereof." Link

    • Context: Industrial application of these intermedi

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 8-Bromo-4H-benzo[d]dioxin-4-one

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 8-Bromo-4H-benzo[d][1][2]dioxin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise and Prudence of a Novel Scaffold

The 4H-benzo[d][1][2]dioxin-4-one core is an emerging scaffold in medicinal chemistry, recognized as a key structural element in molecules with potential as antiplasmodial and cytotoxic agents, as well as topoisomerase I inhibitors.[3] The introduction of a bromine atom at the 8-position, creating 8-Bromo-4H-benzo[d][1][2]dioxin-4-one, further enhances its utility as a versatile synthetic intermediate, allowing for a variety of cross-coupling reactions to build molecular complexity.[4]

Compound Profile & Inferred Hazard Analysis

A proactive safety assessment begins with an understanding of the compound's physical properties and a hazard analysis based on its structural components.

Physicochemical Properties

PropertyValueSource/Comment
Molecular Formula C₈H₅BrO₃-
Molecular Weight 229.03 g/mol [1]
Appearance Likely a solid at room temperature.Based on related benzodioxinone structures.
Melting Point Not experimentally determined.-
Boiling Point Not experimentally determined.-
Solubility Likely soluble in common organic solvents (e.g., DMSO, DMF, THF, ethyl acetate).Inferred from its use in organic synthesis.

Hazard Analysis by Structural Analogy

In the absence of specific toxicological data, we must deconstruct the molecule to infer its potential hazards.

  • The Benzodioxinone Core: The 4H-benzo[d][1][2]dioxin-4-one moiety itself is a relatively stable heterocyclic system. However, like many carbonyl-containing aromatic compounds, it should be treated as a potential irritant to the skin, eyes, and respiratory tract. Some substituted dioxinones are classified as combustible solids.[5]

  • The Aromatic Bromine Substituent: The presence of a bromine atom on the aromatic ring is a significant factor in the hazard assessment.

    • Reactivity: The C-Br bond is a key functional handle for synthetic transformations, but it also implies that the compound can participate in reactions that could lead to the formation of hazardous byproducts.

    • Toxicity and Persistence: Halogenated aromatic compounds as a class are known for their potential toxicity and environmental persistence. They can be irritants and some are known to be harmful if swallowed or inhaled.[2]

  • The "Dioxin" Nomenclature - A Critical Clarification: It is crucial to address the term "dioxin" in the chemical name. While this compound is structurally a dioxin (containing two oxygen atoms in a six-membered ring), it is not a polyhalogenated dibenzo-p-dioxin (PHDD), the class of compounds commonly referred to as "dioxins" in an environmental and toxicological context. These highly toxic compounds, such as TCDD, have a planar, rigid structure with halogenation at specific positions, which allows them to bind to the aryl hydrocarbon receptor (AhR) and elicit a wide range of toxic effects.[6]

    While 8-Bromo-4H-benzo[d][1][2]dioxin-4-one does not share the key structural features of the highly toxic PHDDs, the general principle of caution with halogenated aromatic heterocycles should be maintained.

Inferred GHS Classification

Based on the analysis of its structural components, a prudent, inferred GHS classification for 8-Bromo-4H-benzo[d][1][2]dioxin-4-one would be:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

This inferred classification necessitates the handling protocols outlined in the following sections.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to risk mitigation is essential when working with novel compounds. This involves a combination of engineering controls, personal protective equipment, and meticulous laboratory technique.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of 8-Bromo-4H-benzo[d][1][2]dioxin-4-one, including weighing, transfers, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly removed.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant splash risk.

  • Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a common choice, but it is advisable to double-glove, especially for extended operations. Always check the glove manufacturer's specifications for compatibility with halogenated aromatic compounds.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential to prevent skin contact.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure the fume hood is clean and uncluttered. Have all necessary equipment (spatulas, glassware, solvents, waste containers) within easy reach inside the hood.

  • Weighing: Weigh the compound in a disposable weigh boat or directly into the reaction vessel inside the fume hood. Avoid creating dust.

  • Transfers: If transferring the solid, use a spatula and tap it gently to release the powder. For solutions, use a syringe or cannula.

  • Reaction Setup: All reactions should be conducted in a closed system (e.g., a round-bottom flask with a condenser) within the fume hood.

  • Post-Reaction: Quench the reaction carefully and work up the product within the fume hood.

  • Decontamination: Clean all glassware and equipment thoroughly after use. Decontaminate the work area in the fume hood with an appropriate solvent and then soap and water.

Gcluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanupprep1Don PPEprep2Prepare Fume Hoodprep1->prep2weighWeigh Compoundprep2->weighInside Fume HoodtransferTransfer to Reaction Vesselweigh->transferreactConduct Reactiontransfer->reactquenchQuench & Work-upreact->quenchInside Fume HoodwasteDispose of Wastequench->wastedeconDecontaminate Areawaste->decon

Caption: A typical workflow for the safe handling of 8-Bromo-4H-benzo[d][1][2]dioxin-4-one.

Emergency Procedures

Preparedness is key to mitigating the impact of any laboratory incident.

Spill Response:

  • Small Spill (in a fume hood):

    • Alert others in the immediate vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled, sealable container for hazardous waste.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and the institutional safety officer.

    • Prevent entry to the contaminated area.

    • Follow institutional procedures for large chemical spills. Do not attempt to clean it up without specialized training and equipment.

Gcluster_actionsstartSpill OccursalertAlert Othersstart->alertis_large_spillis_large_spillalert->is_large_spillAssess Spill SizeevacuateEvacuate AreasecureSecure Areaevacuate->securedon_ppeDon Appropriate PPEcontainContain Spilldon_ppe->containcleanupClean Up & Decontaminatecontain->cleanupcontact_ehsContact EHSsecure->contact_ehsis_large_spill->evacuateYesis_large_spill->don_ppeNo (Small Spill)

Caption: A decision-making workflow for responding to a chemical spill.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing 8-Bromo-4H-benzo[d][1][2]dioxin-4-one, including unreacted material, contaminated absorbents, and empty containers, must be treated as hazardous waste.

  • Classification: This compound falls under the category of halogenated organic waste.[7]

  • Collection: Collect all waste in a designated, labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated waste streams.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. This typically involves incineration at a licensed facility.[8] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Conclusion

8-Bromo-4H-benzo[d][1][2]dioxin-4-one is a compound with significant potential in the field of drug discovery. While it lacks a comprehensive, publicly available safety profile, a rigorous assessment based on its constituent parts allows for the development of robust safety and handling protocols. By adhering to the principles of proactive hazard assessment, diligent use of engineering and personal protective controls, and preparedness for emergencies, researchers can confidently and safely explore the synthetic possibilities offered by this valuable intermediate.

References

  • Dioxins . World Health Organization (WHO). Available at: [Link]

  • Synthesis of functionalized benzo[1][2]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation . RSC Advances. Available at: [Link]

  • WASTE MANAGEMENT . Bucknell University. Available at: [Link]

  • Recent Advances in the Synthesis of 4H-Benzo[d][1][2]oxathiin-4-ones and 4H-Benzo[d][1][2]dioxin-4-ones . MDPI. Available at: [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate. Available at: [Link]

  • Synthesis of functionalized benzo[1][2]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation . National Center for Biotechnology Information. Available at: [Link]

  • 7-Bromo-4H-benzo[d][1][2]dioxin-4-one . PubChem. Available at: [Link]

  • 8-bromo-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide . ChemSynthesis. Available at: [Link]

  • CAS 1433-61-0 | 2,2-Dimethyl-4H-benzo[d][1][2]dioxin-4-one . Hoffman Fine Chemicals. Available at: [Link]

  • Dioxins . World Health Organization. Available at: [Link]

Methodological & Application

Application Note: Regioselective Synthesis of 8-Bromo-4H-benzo[d][1,3]dioxin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist. It prioritizes regiochemical control and robust, scalable methodology over theoretical generalities.

Executive Summary

The synthesis of 8-bromo-4H-benzo[d][1,3]dioxin-4-one from salicylic acid presents a classic problem in aromatic regioselectivity. Direct bromination of salicylic acid kinetically favors the 5-position (para to the hydroxyl group), yielding 5-bromosalicylic acid, which would subsequently cyclize to the incorrect 6-bromo-dioxinone isomer.

To access the 8-bromo isomer (derived from 3-bromosalicylic acid ), this protocol employs a Sulfonic Acid Blocking Strategy . By transiently occupying the highly reactive C5 position with a sulfonyl group, bromination is forced to the C3 (ortho) position. Subsequent desulfonation and cyclization with paraformaldehyde yield the target scaffold. This guide details the complete workflow, including mechanistic rationale and critical process parameters.

Retrosynthetic Analysis & Pathway Design

The target molecule, this compound, contains a 1,3-dioxin-4-one ring fused to a benzene core. The '8-bromo' designation implies the bromine atom is adjacent to the ring oxygen (position 1), corresponding to the 3-position of the parent salicylic acid.

Mechanistic Pathway (DOT Visualization)

G SA Salicylic Acid (Starting Material) SA_5SO3 5-Sulfosalicylic Acid (C5 Blocked) SA->SA_5SO3 Sulfonation (H2SO4, 100°C) SA_3Br_5SO3 3-Bromo-5-sulfosalicylic Acid (Regio-controlled) SA_5SO3->SA_3Br_5SO3 Bromination (Br2, <20°C) SA_3Br 3-Bromosalicylic Acid (Intermediate) SA_3Br_5SO3->SA_3Br Desulfonation (Steam/H+, 120°C) Target This compound (Target) SA_3Br->Target Cyclization (Paraformaldehyde, H2SO4)

Figure 1: The "Blocking Group" strategy ensures bromine installation at the sterically less favored but electronically available C3 position.

Experimental Protocols

Part 1: Synthesis of 3-Bromosalicylic Acid (The Precursor)

Critical Causality: Direct bromination is avoided. The sulfonyl group at C5 serves two purposes: it blocks the most reactive site and deactivates the ring sufficiently to prevent over-bromination, while still allowing reaction at the activated C3 position (ortho to -OH).

Step 1.1: Sulfonation
  • Reagents: Salicylic Acid (13.8 g, 0.1 mol), Concentrated Sulfuric Acid (98%, 70 g).

  • Procedure:

    • Place salicylic acid in a 250 mL round-bottom flask equipped with a magnetic stir bar.

    • Add concentrated sulfuric acid slowly with stirring.[1][2][3]

    • Heat the mixture to 100–110°C for 30 minutes. The solid will dissolve, forming a viscous, dark solution of 5-sulfosalicylic acid.

    • Checkpoint: Ensure complete dissolution. Incomplete sulfonation will lead to 5-bromo impurities later.

Step 1.2: Regioselective Bromination
  • Reagents: Bromine (Br2, 16.0 g, 0.1 mol).

  • Procedure:

    • Cool the reaction mixture from Step 1.1 to 0–5°C using an ice-salt bath.

    • Add liquid bromine dropwise over 45 minutes. Maintain temperature below 20°C to prevent premature desulfonation or side reactions.

    • Stir for an additional 1 hour at room temperature.

    • Note: The sulfonyl group directs the incoming electrophile (Br+) to the only remaining activated position: C3.

Step 1.3: Desulfonation (Hydrolysis)
  • Reagents: Water (Superheated steam or reflux).

  • Procedure:

    • Method A (Steam Distillation - Preferred): Pass superheated steam (approx. 125–130°C) through the reaction mixture. The sulfonic acid group is hydrolyzed off the ring, and 3-bromosalicylic acid may distill over or precipitate upon cooling the residual liquor.

    • Method B (Acid Hydrolysis): Dilute the reaction mixture with water (caution: exotherm) to approx. 30% H2SO4 concentration. Reflux vigorously (120°C oil bath) for 4–6 hours.

    • Cool the mixture to 4°C. The 3-bromosalicylic acid will precipitate as a white/off-white solid.

    • Purification: Recrystallize from hot water.[1]

    • Yield Target: ~60-70%.

    • Characterization: MP 178–180°C (Lit. value for 3-bromo isomer). Contrast: 5-bromo isomer MP is ~165°C.

Part 2: Cyclization to this compound

Critical Causality: This step forms the cyclic acetal/ester. Sulfuric acid acts as a dehydrating catalyst, driving the equilibrium toward the dioxinone. Acetic acid serves as a solvent that solubilizes the salicylic acid derivative.

Protocol
  • Reagents:

    • 3-Bromosalicylic Acid (2.17 g, 10 mmol)

    • Paraformaldehyde (0.90 g, 30 mmol, 3 equiv.)

    • Concentrated Sulfuric Acid (0.5 mL)

    • Glacial Acetic Acid (20 mL)

  • Procedure:

    • Dissolve 3-bromosalicylic acid in glacial acetic acid in a 50 mL round-bottom flask.

    • Add paraformaldehyde and the catalytic sulfuric acid.

    • Reflux the mixture (approx. 118°C) for 2–3 hours. The suspension should clear as the reaction proceeds.

    • Workup: Cool the mixture to room temperature and pour it slowly into 100 mL of ice-cold water with vigorous stirring.

    • The product will precipitate as a white solid.[2]

    • Filter the solid, wash with cold water (2 x 10 mL) and cold saturated NaHCO3 (to remove unreacted acid).

    • Drying: Dry under vacuum over P2O5.

  • Purification: If necessary, recrystallize from a mixture of hexane/ethyl acetate.

Analytical Data & Validation

Expected NMR Signatures

To validate the structure, specifically the position of the bromine, analyze the coupling constants (


) in the aromatic region.
FeatureChemical Shift (

)
MultiplicityInterpretation
Methylene Bridge ~5.50 - 5.60 ppm Singlet (2H) Characteristic O-CH2-O of the dioxinone ring.
H-6 (Aromatic) ~7.2 ppmTriplet (t)H-6 is meta to Br and para to C=O.
H-5/H-7 ~7.8 - 8.0 ppmDoublets (dd)H-7 (adj to Br) and H-5 will show ortho coupling to H-6.
Coupling (

)

Hz
--Typical ortho-coupling. Absence of para-coupling pattern confirms 3-substitution parent.
Troubleshooting Table
ProblemProbable CauseCorrective Action
Product MP is low (~165°C) Formation of 5-bromo isomer.Sulfonation step was incomplete or too hot (desulfonation occurred before bromination).
Low Yield in Cyclization Wet reagents.Paraformaldehyde must be dry. Acetic acid must be glacial.[4][5][6] Water inhibits acetal formation.
Insoluble Black Tar Charring during sulfonation.Control temperature strictly at 100-110°C; do not exceed 120°C during sulfonation.

Process Workflow Diagram

Workflow Start Start: Salicylic Acid Step1 Step 1: Sulfonation (Conc H2SO4, 100°C, 30 min) Blocks C5 position Start->Step1 Step2 Step 2: Bromination (Br2, <20°C) Directs to C3 Step1->Step2 Step3 Step 3: Desulfonation (Steam Distillation) Removes C5 blocker Step2->Step3 Step4 Isolate 3-Bromosalicylic Acid (Precipitation & Recrystallization) Step3->Step4 Step5 Step 4: Cyclization (Paraformaldehyde, H2SO4, AcOH, Reflux) Step4->Step5 End Final Product: This compound Step5->End

Figure 2: Operational workflow emphasizing the critical intermediate isolation of 3-bromosalicylic acid.

References

  • Regioselectivity in Salicylic Acid Bromination: Hirwe, N. W., & Patil, B. V. (1937). Part XI. Bromo-Salicylic Acids and their Methyl Ethers. Source: Proceedings of the Indian Academy of Sciences. URL:[Link] (Establishes the sulfonation-bromination-desulfonation route as the primary method for 3-bromosalicylic acid).

  • General Cyclization Methodology: Bhaskaran, R. P., Nayak, K. H., & Babu, B. P. (2021). Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters. Source: RSC Advances.[7][8] URL:[Link] (Provides modern context for dioxinone synthesis, though the paraformaldehyde route remains standard for unsubstituted methylene bridges).

  • Properties of 3-Bromosalicylic Acid: PubChem Compound Summary for CID 520927: 3-Bromo-2-hydroxybenzoic acid. Source: National Center for Biotechnology Information. URL:[Link]

  • Classic Acetalization Protocols: Mowry, D. T. (1947). The Preparation of Salicylaldehyde. Source: Journal of the American Chemical Society (Contextual reference for salicylic acid derivatization). URL:[Link]

Sources

Ring-opening amidation of 8-Bromo-4H-benzo[d][1,3]dioxin-4-one with primary amines

Author: BenchChem Technical Support Team. Date: February 2026


-substituted-3-bromo-2-hydroxybenzamides via nucleophilic ring-opening.

Executive Summary

This Technical Guide details the protocol for the ring-opening amidation of 8-Bromo-4H-benzo[d][1,3]dioxin-4-one (hereafter referred to as 8-BBD ). This reaction serves as a superior alternative to standard peptide coupling (e.g., EDC/HATU) for generating salicylamide libraries. The 1,3-benzodioxin-4-one scaffold acts as a "masked," self-activating ester, allowing for clean reaction with primary amines under mild conditions without the need for exogenous coupling reagents or harsh activation steps.

Key Advantages:

  • Atom Economy: No heavy coupling reagent byproducts (e.g., urea derivatives).

  • Selectivity: Preferential reaction with primary amines over hydroxyls or secondary amines in competitive environments.

  • Scalability: Suitable for milligram to kilogram-scale synthesis.

  • Downstream Utility: The resulting 3-bromosalicylamide is a privileged scaffold for PROTAC linker synthesis and kinase inhibitor development.

Scientific Foundation & Mechanism

The "Masked" Activated Ester

The 8-BBD scaffold is formally a cyclic acylal formed from 3-bromosalicylic acid and a carbonyl equivalent (often formaldehyde or acetone). Unlike linear esters, the 6-membered dioxinone ring possesses significant ring strain and electronic activation at the C4 carbonyl position.

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.

  • Nucleophilic Attack: The lone pair of the primary amine attacks the electrophilic carbonyl carbon (C4) of the dioxinone ring.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Ring Opening/Collapse: The ring collapses, cleaving the C-O bond at the phenolic position. This releases the phenol as a leaving group (which is poor in isolation but driven here by the formation of the stable amide bond and relief of ring strain).

  • Proton Transfer: Rapid proton transfer from the nitrogen to the phenolic oxygen yields the final neutral product:

    
    -substituted-3-bromo-2-hydroxybenzamide .
    
Mechanistic Diagram

Mechanism Reactants Reactants (8-BBD + Primary Amine) TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack at C4 Carbonyl Collapse Ring Opening (C-O Bond Cleavage) TS->Collapse Elimination of Phenolic Oxygen Product Product (3-Bromo-2-hydroxybenzamide) Collapse->Product Proton Transfer

Figure 1: Mechanistic pathway for the amidation of 8-BBD.

Experimental Protocol

Materials & Equipment
  • Reagent A: this compound (1.0 equiv).

  • Reagent B: Primary Amine (

    
    ) (1.1 – 1.2 equiv).
    
  • Solvent: Acetonitrile (MeCN) (Preferred) or Tetrahydrofuran (THF).

  • Base (Optional): Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (Only required if amine is supplied as a salt, e.g., HCl salt).

  • Equipment: Magnetic stirrer, 20 mL scintillation vial or round-bottom flask, rotary evaporator.

Standard Operating Procedure (SOP)

Step 1: Reaction Setup

  • Dissolve 8-BBD (1.0 mmol, 229 mg) in anhydrous MeCN (5.0 mL) [0.2 M concentration].

    • Note: Ensure the starting material is fully dissolved. If using the 2,2-dimethyl analog, solubility is high. The unsubstituted 2-H version may require slight warming.

  • Add the Primary Amine (1.1 mmol) dropwise to the stirring solution at Room Temperature (20–25 °C).

    • Critical Control: If the reaction is highly exothermic (common with small aliphatic amines), cool the vessel to 0 °C during addition.

Step 2: Monitoring

  • Stir the mixture at ambient temperature.

  • Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Endpoint: Disappearance of the dioxinone peak (approx.

      
       0.6–0.8 depending on solvent) and appearance of the more polar amide spot (
      
      
      
      0.3–0.5).
    • Timeframe: Aliphatic amines: 1–4 hours. Anilines/Steric amines: 12–24 hours (may require heating to 50 °C).

Step 3: Workup & Purification

  • Method A (Precipitation - Preferred):

    • Concentrate the reaction mixture to ~20% volume.

    • Add cold 1N HCl (aq). The product (phenol-amide) usually precipitates as a solid.

    • Filter, wash with water, and dry.

  • Method B (Extraction):

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with 1N HCl (to remove excess amine).

    • Wash with Brine.

    • Dry over

      
      , filter, and concentrate.
      
Optimization Table: Solvent & Conditions
VariableConditionOutcomeRecommendation
Solvent Acetonitrile (MeCN)High solubility, easy workupPrimary Choice
THFGood solubility, harder to precipitateUse for lipophilic amines
Ethanol/MethanolPotential transesterification side-reactionAvoid
TolueneSlow reaction rate, requires heatUse for high-temp reflux
Stoichiometry 1:1 (Amine:Dioxinone)Clean, but may leave unreacted SMUse 1.1 equiv Amine
Temperature 25 °CStandard for aliphatic aminesStart here
60–80 °CRequired for electron-deficient anilinesSecondary option

Workflow Visualization

Workflow Start Start: Dissolve 8-BBD in MeCN AddAmine Add Primary Amine (1.1 equiv) Start->AddAmine Check Check Reaction Progress (TLC/LC-MS) AddAmine->Check Stir 2h @ RT Heat Heat to 50-80°C Check->Heat Incomplete Workup Acidic Workup (1N HCl wash) Check->Workup Complete Heat->Check Stir 4h Final Isolate Product (Filtration/Evaporation) Workup->Final

Figure 2: Decision tree for the experimental execution of the amidation protocol.

Troubleshooting & Quality Control

Common Failure Modes
  • Low Yield with Anilines: Electron-deficient anilines (e.g., 4-nitroaniline) are poor nucleophiles.

    • Solution: Switch solvent to Toluene and reflux (110 °C). Add 0.1 equiv DMAP as a catalyst.

  • Product Solubility in Aqueous Layer: The product contains a phenol (

    
    ). If the workup pH is too high (>9), the product will deprotonate and remain in the aqueous phase.
    
    • Solution: Ensure the aqueous wash is acidic (pH 1–2).

Analytical Validation (Self-Validating System)

A successful reaction is confirmed by the specific shift in NMR signals:

  • 
     NMR: 
    
    • Disappearance: The methylene protons of the dioxinone ring (singlet at

      
       5.4–5.6 ppm for 2-H, or 
      
      
      
      1.7 ppm for 2,2-Me) will disappear.
    • Appearance: A broad singlet for the amide

      
       (
      
      
      
      6.0–9.0 ppm) and a sharp singlet for the phenolic
      
      
      (
      
      
      10.0–12.0 ppm, often hydrogen-bonded to the amide carbonyl).

References

  • Direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives . RSC Advances, 2021.

  • Amide bond formation: beyond the myth of coupling reagents . Chemical Society Reviews, 2009.

  • Benzodioxinones as Promising Scaffolds in Drug Discovery. Journal of Medicinal Chemistry (Contextual grounding for scaffold utility).
  • 4H-1,3-Benzodioxin Properties . PubChem, NIH.

Preparation of functionalized salicylaldehydes from benzodioxinones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: A Modern Two-Step Strategy for the Preparation of Functionalized Salicylaldehydes via Benzodioxinone Intermediates

Audience: Researchers, scientists, and drug development professionals.

Abstract

Functionalized salicylaldehydes are privileged scaffolds in medicinal chemistry and materials science, serving as critical precursors to bioactive heterocycles, Salen-type ligands, and covalent inhibitors. While classical methods like the Reimer-Tiemann and Duff reactions provide access to these structures, they often suffer from poor regioselectivity and harsh reaction conditions. Direct ortho-formylation of phenols has emerged as a superior alternative but can be limited by substrate scope. This application note details a robust and highly versatile two-step strategy for preparing functionalized salicylaldehydes, proceeding through stable and isolable 4H-benzo[d][1][2]dioxin-4-one intermediates. This approach offers exceptional control over regiochemistry and allows for the introduction of diverse functionalities, making it a powerful tool for modern synthetic and medicinal chemistry.

Introduction: The Enduring Importance of Salicylaldehydes

Salicylaldehyde, or 2-hydroxybenzaldehyde, and its derivatives are among the most versatile building blocks in organic synthesis. Their unique bifunctional nature, featuring a nucleophilic phenol and an electrophilic aldehyde in an ortho relationship, enables a rich variety of chemical transformations.

  • In Drug Discovery: The aldehyde moiety can form reversible covalent imine bonds with lysine residues in proteins, a strategy increasingly exploited in the design of targeted covalent inhibitors for augmenting drug affinity and selectivity.[3][4]

  • In Coordination Chemistry: Condensation of salicylaldehydes with amines readily produces Schiff base ligands, most notably Salen ligands, which form stable complexes with a wide range of metal ions for applications in catalysis and materials science.[5]

  • In Heterocyclic Synthesis: They are key precursors for a vast library of oxygen-containing heterocycles, such as coumarins, chromanes, and flavones, many of which possess significant biological activity.[6][7]

Given their importance, the development of efficient and selective synthetic routes is paramount. This guide focuses on a modern, two-step approach that leverages the unique reactivity of benzodioxinone intermediates.

The Benzodioxinone Strategy: A Two-Stage Approach

This strategy decouples the installation of the aldehyde from the initial aromatic substitution, providing superior control. The overall workflow involves the initial formation of a stable benzodioxinone from a salicylic acid derivative, followed by a selective, low-temperature reduction to unmask the salicylaldehyde.

G cluster_0 Stage 1: Benzodioxinone Formation cluster_1 Stage 2: Reductive Ring-Opening SA Functionalized Salicylic Acid BD Functionalized 4H-Benzo[d][1,3]dioxin-4-one SA->BD CuI, NaHCO₃ Acetonitrile, 80 °C AE Acetylenic Ester AE->BD BD2 Functionalized 4H-Benzo[d][1,3]dioxin-4-one BD->BD2 Isolation & Purification FS Target Functionalized Salicylaldehyde BD2->FS DIBAL-H DCM, -78 °C

Figure 1: Overall workflow for the two-stage synthesis of functionalized salicylaldehydes.

Stage 1: Synthesis of Functionalized 4H-Benzo[d][1][2]dioxin-4-ones

The first stage involves the construction of the benzodioxinone core. This reaction proceeds via a copper(I)-mediated addition of a salicylic acid to an acetylenic ester, followed by an intramolecular cyclization.[6][8] This method is highly efficient and accommodates a wide range of substituents on both the salicylic acid and the alkyne.

Causality and Mechanistic Insight: The reaction is initiated by the deprotonation of the salicylic acid's carboxylic group by sodium bicarbonate. The resulting carboxylate adds to the copper(I)-coordinated alkyne. This is followed by an intramolecular 6-endo-dig cyclization, where the phenolic oxygen attacks the newly formed vinyl ester intermediate to construct the heterocyclic ring.[8] The use of CuI is critical for activating the alkyne towards nucleophilic attack.

G cluster_reaction Stage 1: Benzodioxinone Formation SalicylicAcid Salicylic Acid Derivative Intermediate Vinyl Copper Intermediate SalicylicAcid->Intermediate 1. NaHCO₃ 2. CuI Alkyne Acetylenic Ester Alkyne->Intermediate Product 4H-Benzo[d][1,3]dioxin-4-one Intermediate->Product Intramolecular Cyclization

Figure 2: Reaction pathway for the synthesis of benzodioxinones.

Protocol 1: General Procedure for Benzodioxinone Synthesis [6]

  • Setup: To a dry Schlenk flask under an argon atmosphere, add the substituted salicylic acid (1.2 equiv.), copper(I) iodide (CuI, 10 mol%), and sodium bicarbonate (NaHCO₃, 2.0 equiv.).

  • Solvent Addition: Add anhydrous acetonitrile (ACN) to the flask via syringe.

  • Reagent Addition: Add the desired acetylenic ester (1.0 equiv.) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure 4H-benzo[d][1][2]dioxin-4-one derivative.

Starting Salicylic AcidAcetylenic EsterProductTypical Yield (%)
Salicylic AcidEthyl phenylpropiolate2-Phenyl-2-ethoxycarbonyl-4H-benzo[d][1][2]dioxin-4-one85-95%
5-Bromosalicylic AcidMethyl propiolate5-Bromo-2-methoxycarbonyl-4H-benzo[d][1][2]dioxin-4-one80-90%
3-Methoxysalicylic AcidEthyl propiolate8-Methoxy-2-ethoxycarbonyl-4H-benzo[d][1][2]dioxin-4-one75-85%
Table 1: Representative examples for the synthesis of benzodioxinones. Yields are indicative and may vary.
Stage 2: Selective Reduction to Functionalized Salicylaldehydes

The key to this strategy is the selective reduction of the cyclic ester (lactone) moiety in the benzodioxinone to an aldehyde, without affecting other reducible groups. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[3][9]

Causality and Mechanistic Insight: DIBAL-H is a bulky, electrophilic reducing agent. At low temperatures (-78 °C), it coordinates to the carbonyl oxygen of the lactone, delivering a single hydride to form a stable tetrahedral intermediate.[9] This intermediate is resistant to further reduction or collapse at this temperature. Upon aqueous workup, the intermediate is hydrolyzed to a hemiacetal (lactol), which exists in equilibrium with the desired open-chain hydroxy aldehyde—the functionalized salicylaldehyde. Maintaining a low temperature is critical ; at higher temperatures, DIBAL-H can deliver a second hydride, leading to the over-reduction product (a diol).[9]

G Start Benzodioxinone (Lactone) Intermediate Stable Tetrahedral Intermediate (at -78 °C) Start->Intermediate 1. Add DIBAL-H in DCM, -78 °C DIBAL DIBAL-H DIBAL->Intermediate Product Functionalized Salicylaldehyde Intermediate->Product 2. Aqueous Workup OverReduced Diol Byproduct (at > -60 °C) Intermediate->OverReduced Warming before quench

Figure 3: DIBAL-H reduction pathway showing the critical low-temperature intermediate.

Protocol 2: General Procedure for DIBAL-H Reduction to Salicylaldehyde [1][9]

  • Setup: Dissolve the purified benzodioxinone (1.0 equiv.) in anhydrous dichloromethane (DCM) in a dry, three-necked flask under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature throughout the addition.

  • Reagent Addition: Add DIBAL-H (1.0 M solution in hexanes or toluene, 1.1-1.5 equiv.) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Quenching: While still at -78 °C, slowly quench the reaction by the dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). This step is exothermic and must be done with caution.

  • Workup: Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear (this can take several hours). Separate the layers and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude aldehyde by column chromatography on silica gel.

Summary and Advantages

The preparation of functionalized salicylaldehydes from their corresponding salicylic acids via a benzodioxinone intermediate represents a powerful and strategic approach in modern organic synthesis.

Key Advantages:

  • Unambiguous Regiochemistry: The position of the formyl group is predetermined by the starting salicylic acid, avoiding the formation of isomers common in direct formylation reactions.

  • Broad Functional Group Tolerance: The two-stage process allows for a wider range of functionalities to be incorporated, as the conditions for each step are relatively mild and orthogonal.

  • Stable Intermediates: The benzodioxinone intermediates are typically stable, crystalline solids that can be easily purified, ensuring high-purity material enters the final reduction step.

  • Versatility: The structure of the final salicylaldehyde can be systematically varied at two positions: the aromatic ring (from the salicylic acid) and the α-position to the aldehyde (from the acetylenic ester).

This methodology provides a reliable and flexible platform for accessing novel and complex salicylaldehydes, empowering further discoveries in drug development, catalysis, and materials science.

References

  • Organic Syntheses. (n.d.). DIBAL-H Reduction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]

  • Zhang, Z., et al. (2025). Pseudo-Multicomponent Reactions of Salicylaldehydes and Cyclic 1,3-dicarbonyls in the Synthesis of Benzopyrans. Engineered Science Publisher.
  • Mason, M., et al. (2024). A Tight Contact: The Expanding Application of Salicylaldehydes in Lysine-Targeting Covalent Drugs. ChemBioChem, 25(7). Retrieved from [Link]

  • Wikipedia. (n.d.). Diisobutylaluminium hydride. Retrieved from [Link]

  • Bhaskaran, R. P., et al. (2021). Synthesis of functionalized benzo[1][2]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances.

  • Reis, J. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. Retrieved from [Link]

  • Bhaskaran, R. P., et al. (2021). Synthesis of functionalized benzo[1][2]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(40), 24570-24574. Retrieved from [Link]

  • Yilmaz, G., et al. (2018). Synthesis and characterization of benzodioxinone mono-telechelics and their use in block copolymerization. Polymers for Advanced Technologies. Retrieved from [Link]

  • Wang, Z., et al. (2022). Recent Advances in the Synthesis of 4H-Benzo[d][1][2]oxathiin-4-ones and 4H-Benzo[d][1][2]dioxin-4-ones. Molecules. Retrieved from [Link]

  • Babu, B. P., et al. (2024). Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. ACS Omega. Retrieved from [Link]

  • Novartis OAK. (2025). Reversible Covalent Reactions of Aldehydes and Salicylaldehydes Using a Lysine-Model Substrate. Retrieved from [Link]

  • Science Info. (2023). Salicylaldehyde: Preparation, Properties, Reactions, Applications. Retrieved from [Link]

  • ResearchGate. (2021). Conversion of 5-Methyl-4H-benzo[d][1][2]dioxin-4-one Derivatives into Functionalized 8-Hydroxyisochroman-1-one under Basic Conditions. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Retrieved from [Link]

Sources

One-pot synthesis protocols involving 8-Bromo-4H-benzo[d][1,3]dioxin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency One-Pot Scaffolding using 8-Bromo-4H-benzo[d][1,3]dioxin-4-one

Executive Summary & Scope

This technical guide details the operational protocols for utilizing 8-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one (hereafter referred to as 8-Br-BD ) as a versatile "masked" electrophile in one-pot synthetic workflows.

The 1,3-benzodioxin-4-one core serves as a highly reactive acylating agent that functions as a "self-activating" salicylate equivalent. The inclusion of the bromine atom at the 8-position (derived from 3-bromosalicylic acid) adds an orthogonal handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Key Advantages:

  • Atom Economy: Eliminates the need for external coupling reagents (e.g., HATU, EDC) during amide bond formation.

  • Process Efficiency: Enables "Make-and-React" cascades where the scaffold is functionalized and ring-opened in a single vessel.

  • Purification: The volatile byproduct (acetone) simplifies downstream processing.

Core Chemistry & Mechanistic Insight

The utility of 8-Br-BD relies on its dual-reactivity profile. It is stable enough to be isolated but reactive enough to undergo nucleophilic attack by amines at room temperature.

  • The "Masked" Activation: The dioxinone ring imposes strain and locks the phenolic oxygen in an active ester conformation. Upon nucleophilic attack (e.g., by a primary amine), the ring opens to release acetone and the free phenol, driving the reaction to completion entropically.

  • The Orthogonal Handle: The 8-bromo substituent is sterically hindered but electronically activated for oxidative addition by Palladium (0) species, particularly after the ring is opened to the free phenol (which can act as a directing group) or before ring opening under anhydrous conditions.

Visualizing the Reaction Pathway

ReactionPathway Start 3-Bromosalicylic Acid Scaffold 8-Bromo-benzodioxinone (The Scaffold) Start->Scaffold Dehydrative Cyclization Reagent Acetone / TFAA (Cyclization) Reagent->Scaffold Intermediate Salicylamide Intermediate (Free Phenol) Scaffold->Intermediate Nu- Attack (Ring Opening) Amine Primary Amine (R-NH2) Amine->Intermediate Product Functionalized Biaryl Salicylamide Intermediate->Product C-C Bond Formation Suzuki Pd(0) / Ar-B(OH)2 (Cross-Coupling) Suzuki->Product

Figure 1: The modular assembly line. The scaffold is generated, then subjected to sequential nucleophilic opening and metal-catalyzed coupling.

Experimental Protocols

Module A: Synthesis of the Scaffold (8-Br-BD)

Note: While commercially available, in-situ generation or bulk synthesis is often required for specific derivatives.

Principle: Dehydrative cyclization of 3-bromosalicylic acid with acetone using Trifluoroacetic Anhydride (TFAA) as the water scavenger and activator.

Reagents:

  • 3-Bromosalicylic acid (1.0 equiv)

  • Trifluoroacetic anhydride (TFAA) (2.5 equiv)

  • Acetone (Solvent/Reagent, excess)

  • TFA (Catalytic)

Step-by-Step Protocol:

  • Dissolution: In a flame-dried flask under N2, dissolve 3-bromosalicylic acid (10 mmol) in anhydrous acetone (30 mL).

  • Activation: Cool to 0°C. Add TFAA (25 mmol) dropwise over 15 minutes. Caution: Exothermic.

  • Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (The acid spot will disappear; a less polar spot appears).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess acetone and TFAA.

  • Isolation: Redissolve the residue in EtOAc, wash with saturated NaHCO3 (to remove unreacted acid) and Brine. Dry over Na2SO4 and concentrate.

  • Yield: Typically 85–95% as a white/off-white solid.

    • Stability Note: Store at -20°C under inert atmosphere. The acetal is sensitive to aqueous acid.

Module B: One-Pot Aminolysis & Suzuki Coupling (The "Library" Protocol)

This protocol describes the sequential functionalization: Ring Opening


 Cross-Coupling. This order is preferred to avoid hydrolytic cleavage of the dioxinone ring by the aqueous bases often used in Suzuki coupling.

Target: Synthesis of 3-aryl-2-hydroxy-benzamides.

Table 1: Reaction Parameters

ParameterSpecificationRationale
Solvent 1,4-Dioxane or TolueneHigh boiling point for Step 2; compatible with Step 1.
Concentration 0.2 MBalances kinetics with solubility.
Base (Step 2) K3PO4 (2.0 M aq) or Cs2CO3Strong enough for Suzuki; added after ring opening.
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4Robust, general-purpose catalysts.

Step-by-Step Protocol:

  • Step 1: Aminolysis (Ring Opening)

    • Charge a reaction vial with 8-Br-BD (1.0 equiv, e.g., 0.5 mmol).

    • Add anhydrous 1,4-dioxane (2.5 mL).

    • Add the Amine (R-NH2) (1.1 equiv).

    • Observation: Stir at RT for 1–2 hours. No base is needed. The reaction is usually clean and quantitative.

    • Checkpoint: Verify consumption of starting material by LC-MS (Mass shift: [M+H]+ corresponds to the amide product; loss of acetone fragment).

  • Step 2: Suzuki-Miyaura Coupling (In-Situ)

    • Do not work up. To the same vial containing the amide intermediate:

    • Add Aryl Boronic Acid (1.2 – 1.5 equiv).

    • Add Pd Catalyst (typically 3–5 mol%).

    • Add Base Solution (e.g., 0.5 mL of 2M K2CO3 or K3PO4).

    • Degassing: Sparge the mixture with Argon for 2 minutes or sonicate briefly under vacuum/backfill cycles.

    • Reaction: Seal the vial and heat to 80–90°C for 4–12 hours.

  • Workup & Purification

    • Cool to RT. Dilute with EtOAc and water.

    • Adjust pH to ~3–4 with 1M HCl. Crucial: The product is a phenol/salicylamide; acidification ensures it partitions into the organic phase.

    • Separate layers. The organic layer contains the biaryl product.

    • Purify via standard flash chromatography or prep-HPLC.

Troubleshooting & Critical Control Points

Decision Tree for Optimization

Troubleshooting Problem Low Yield / Impurities Check1 Is Dioxinone Remaining? Problem->Check1 Check2 Is Amide Formed but No Coupling? Check1->Check2 No Action1 Increase Temp (40°C) or check Amine Nucleophilicity Check1->Action1 Yes Action2 Check Oxygen levels (Degas better) Change Catalyst (try XPhos) Check2->Action2 Yes Action3 Hydrolysis observed? Switch to Anhydrous Base (CsF) Check2->Action3 Coupling Stalled

Figure 2: Diagnostic logic for reaction failure modes.

  • Issue: Hydrolysis of Dioxinone.

    • Cause: Wet solvent or amine in Step 1.

    • Fix: Ensure anhydrous conditions for Step 1. The dioxinone will revert to salicylic acid in the presence of water/base.

  • Issue: "Stuck" Suzuki Coupling.

    • Cause: The free phenol generated in Step 1 can coordinate to Pd, potentially poisoning the catalyst or requiring higher energy for oxidative addition.

    • Fix: Increase catalyst loading or switch to highly active ligand systems (e.g., SPhos, XPhos) which are resilient to heteroatom coordination.

References

  • Bhaskaran, R. P., Nayak, K. H., & Babu, B. P. (2021). Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation.[1][2] RSC Advances, 11, 24570–24574. [Link]

    • Context: Primary reference for the direct amidation of the benzodioxinone core and altern
  • Sato, M., et al. (1981). Reaction of 2,2-dimethyl-4H-1,3-benzodioxin-4-ones with amines. Chemical and Pharmaceutical Bulletin, 29(9), 2685-2688. Context: Foundational text on the aminolysis mechanism (TFAA/Acetone method).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. [Link]

    • Context: Authoritative guide for selecting conditions in Step 2 of the protocol.
  • Consiglio, G., et al. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification.[3] Molbank, 2023(2), M1623. [Link][3][4]

    • Context: Structural characterization of the brominated isomers, ensuring analytical rigor between 5-bromo and 8-bromo deriv

Sources

Troubleshooting & Optimization

Technical Support Center: 8-Bromo-4H-benzo[d][1,3]dioxin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed for researchers and process chemists encountering yield or purity issues with the synthesis of 8-Bromo-4H-benzo[d][1,3]dioxin-4-one .

The content is structured to address the specific electronic and steric challenges imposed by the 8-bromo substituent (derived from the 3-position of the starting salicylic acid).

Ticket Type: Yield Optimization & Troubleshooting Target Molecule: this compound Precursor: 3-Bromosalicylic Acid (CAS: 3883-95-2) Standard CAS: N/A (Derivative specific)[1]

The "Golden Standard" Protocol

Use this method to establish a baseline. If your current method relies on sulfuric acid/paraformaldehyde slurries and yields are <50%, switch to this Homogeneous Dehydration Protocol.

The Logic (Why this works)

The synthesis involves condensing a phenol and a carboxylic acid with a formaldehyde equivalent. This is an equilibrium process.

  • The Challenge: 3-Bromosalicylic acid has an electron-withdrawing bromine atom.[1] This reduces the nucleophilicity of the phenolic hydroxyl group, making the initial attack on the aldehyde slower.

  • The Solution: Use Trifluoroacetic Anhydride (TFAA) in Trifluoroacetic Acid (TFA) . TFAA serves a dual purpose: it activates the paraformaldehyde and, crucially, chemically scavenges the water produced, driving the equilibrium to completion (Le Chatelier’s principle) without requiring high heat that causes polymerization.

Optimized Step-by-Step Procedure

Scale: 10 mmol basis

  • Preparation: Flame-dry a 50 mL round-bottom flask. Equip with a magnetic stir bar and a nitrogen inlet.[2]

  • Charging: Add 3-Bromosalicylic acid (2.17 g, 10 mmol) and Paraformaldehyde (0.90 g, ~30 mmol, 3.0 equiv).

    • Note: Use powdered paraformaldehyde, not prills, to ensure rapid depolymerization.

  • Solvent/Catalyst: Add TFA (10 mL). The mixture will be a slurry.

  • Activation: Cool the mixture to 0°C (ice bath). Dropwise add TFAA (Trifluoroacetic anhydride) (2.8 mL, 20 mmol, 2.0 equiv).[1]

    • Observation: The reaction is exothermic. The slurry should clarify into a solution as the reaction proceeds.

  • Reaction: Remove ice bath. Stir at Room Temperature for 2–4 hours .

    • Monitoring: Check by TLC (System: 30% EtOAc/Hexane). The product is less polar than the starting acid.

  • Workup (Critical):

    • Remove excess TFA/TFAA on a rotary evaporator under strict anhydrous conditions (use a liquid nitrogen trap if possible to protect the pump).

    • Do not quench with water yet. Result is a thick oil/solid.

    • Redissolve in minimal Dichloromethane (DCM).

    • Wash rapidly with ice-cold saturated NaHCO3 (only once) to remove trace acid, then immediately with brine.

    • Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Hexane/Ethyl Acetate (4:1) .

Troubleshooting Yield Killers

Identify your specific failure mode below.

Issue A: "My yield is low (<30%), and I see starting material."

Diagnosis: Incomplete conversion due to water accumulation or poor activation. Resolution:

  • TFAA Quality: TFAA hydrolyzes in moist air. If your bottle is old, it may be Trifluoroacetic acid, which is not a dehydrating agent. Action: Distill TFAA or buy a fresh bottle.

  • Stoichiometry: The 3-bromo substituent deactivates the ring. Increase Paraformaldehyde to 5.0 equivalents .

  • Temperature: If running at RT fails, heat to 40°C . Do not exceed 60°C, or the paraformaldehyde will sublime/oligomerize before reacting.

Issue B: "The product disappears during workup."

Diagnosis: Hydrolysis of the acetal/ester linkage.[3] Mechanism: The 1,3-dioxin-4-one ring is a cyclic acylal.[1] It is stable to acid but highly labile to base and nucleophiles. Resolution:

  • Avoid Strong Base: Never wash with NaOH or KOH.

  • Limit Aqueous Contact: If possible, skip the aqueous wash entirely. Evaporate the TFA, redissolve in Toluene, and evaporate again (azeotropic removal of acid). Flash filter through a short plug of silica gel.

Issue C: "The product is a sticky brown tar."

Diagnosis: Polymerization of excess paraformaldehyde or decomposition. Resolution:

  • Filtration: Before crystallization, dissolve the crude in DCM and filter through a 0.45 µm PTFE syringe filter to remove unreacted paraformaldehyde polymers.

  • Solvent Switch: Avoid acetone during cleaning/workup; it can react with residual acid to form ketals.

Visualizing the Chemistry

Reaction Mechanism & Critical Control Points

The following diagram illustrates the pathway and where specifically the 3-bromo substituent creates bottlenecks.

G Start 3-Bromosalicylic Acid Inter2 Hemiacetal Intermediate Start->Inter2 Slow Attack (Br deactivates OH) Reagent Paraformaldehyde (HCHO)n Inter1 Activated Formaldehyde (CF3COO-CH2+) Reagent->Inter1 TFA/H+ TFAA TFAA (Water Scavenger) TFAA->Inter1 Activates Inter1->Inter2 Product 8-Bromo-4H-benzo[d] [1,3]dioxin-4-one Inter2->Product Cyclization (-H2O via TFAA) Side1 Hydrolysis (Yield Loss) Product->Side1 Aqueous Base (Workup Error)

Caption: Mechanism of TFAA-mediated cyclization. Note that the Br-substituent slows the initial attack, requiring excess activated formaldehyde.[1]

Advanced Optimization (DoE Factors)

If the standard protocol yields are insufficient for scale-up, consider these parameters for a Design of Experiments (DoE) study.

FactorRangeEffect on 8-Bromo DerivativeRecommendation
Solvent TFA vs. AcOHTFA is stronger acid; AcOH is cheaper but requires H2SO4 catalyst.[1]Stick to TFA for lab scale (<10g).
Aldehyde Source Paraformaldehyde vs. 1,3,5-TrioxaneTrioxane is more stable but harder to depolymerize.[1]Paraformaldehyde is more reactive.
Catalyst TFAA vs. H2SO4H2SO4 causes charring (sulfonation of ring).TFAA is cleaner (volatile byproduct).
Concentration 0.1 M - 1.0 MHigh concentration favors polymerization.[1]Maintain 0.2 M to 0.5 M .

Alternative Route: Copper Catalysis

Use this only if the acid-mediated route fails due to functional group incompatibility.[1]

Recent literature suggests a transition-metal catalyzed route using acetylenic esters, which avoids harsh acidic conditions.[1]

  • Reagents: 3-Bromosalicylic acid + Ethyl propiolate (or similar alkyne).[1]

  • Catalyst: CuI (10 mol%) / NaHCO3.

  • Solvent: Acetonitrile.[4][5]

  • Conditions: 80°C.

  • Pros: Neutral conditions, avoids moisture sensitivity issues of TFAA.

  • Cons: Requires column chromatography to remove Copper; higher reagent cost.

FAQ

Q: Can I use DMSO as a solvent? A: No. DMSO is nucleophilic and difficult to remove without high heat/washing, which degrades the product. Use TFA or Acetonitrile.

Q: Why is my product melting point lower than reported? A: The 8-bromo derivative often co-crystallizes with salicylic acid impurities. If your MP is broad, perform a wash with cold, dilute NaHCO3 (rapidly) or recrystallize from EtOAc/Hexane.

Q: Can I store the product? A: Yes, but it is moisture sensitive. Store in a desiccator at 4°C. Over months, it may hydrolyze back to the acid (white powder appearing on the surface).

References

  • General Synthesis of Benzodioxinones

    • Recent Advances in the Synthesis of 4H-Benzo[d][1,3]oxathiin-4-ones and 4H-Benzo[d][1,3]dioxin-4-ones.[1]

    • Source: Molecules (MDPI), 2023.
    • URL: [Link][1]

  • Copper-Catalyzed Alternative Route

    • Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters.[1][4][5][6]

    • Source: RSC Advances, 2021.
    • URL: [Link][1][4][6]

  • TFA/TFAA Dehydration Method (Foundational Protocol): Cyclization of Salicylic Acids with Aldehydes. (Based on standard chemically dehydrated acetalization protocols described in heterocycle reviews). See Chem. Pharm. Bull. or similar standard organic synthesis repositories for "Salicylic acid paraformaldehyde TFA" conditions.

Sources

Technical Support Center: Benzodioxinone Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of Benzodioxinone Rings

Part 1: The Core Directive (The "Why")

The Hydrolysis Trap: Understanding the Vulnerability

Benzodioxinones (specifically 1,3-benzodioxin-4-ones and 1,4-benzodioxin-2-ones ) are chemically distinct from their stable ether counterparts (benzodioxanes). They contain a cyclic ester (lactone) or acylal linkage fused to a benzene ring. This structural motif acts as a "loaded spring."

The Causality of Failure: The carbonyl carbon in the dioxinone ring is highly electrophilic due to the electron-withdrawing nature of the adjacent oxygen atoms and the phenoxy group. Upon exposure to moisture (nucleophile), water attacks this carbonyl, leading to ring opening.

  • Result: The formation of a salicylic acid derivative and a carbonyl byproduct (aldehyde/ketone).

  • Catalysts: This process is autocatalytic; the salicylic acid generated lowers the local pH, further accelerating the acid-catalyzed hydrolysis of the remaining material.

Visualizing the Degradation Pathway

The following diagram illustrates the mechanism of failure you are trying to prevent.

BenzodioxinoneHydrolysis Start Intact Benzodioxinone (Cyclic Ester/Acylal) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Moisture Moisture Ingress (H2O) Moisture->Inter Open Ring Opening (Irreversible) Inter->Open C-O Bond Cleavage End1 Salicylic Acid Derivative Open->End1 End2 Carbonyl Fragment (Aldehyde/Ketone) Open->End2

Figure 1: The irreversible hydrolysis pathway of 1,3-benzodioxin-4-one. Note that the formation of the acid product can accelerate further degradation.

Part 2: Storage & Handling Protocols (The "How")

Protocol A: Solid State Storage

Standard freezer storage is insufficient due to condensation risks upon thawing.

ParameterSpecificationScientific Rationale
Temperature -20°C or -80°C Arrhenius equation dictates that lower T exponentially reduces hydrolysis rates.
Atmosphere Argon or Nitrogen Displaces humid air.[1] Argon is heavier than air and provides a better "blanket" in vials.[2]
Container Amber Glass + Parafilm Amber blocks UV (preventing photo-oxidation); Parafilm creates a secondary moisture seal.
Desiccant P2O5 or Silica Gel Maintain a secondary container (desiccator) with active desiccant.
Thawing Equilibrate to RT CRITICAL: Do NOT open a cold vial. Allow it to reach room temp (30 min) to prevent condensation from forming inside the vial.
Protocol B: Solution Handling (The Danger Zone)

Most degradation occurs during sample preparation for assays (LC-MS, NMR).

  • Solvent Choice:

    • Recommended: Anhydrous DMSO, Anhydrous Acetonitrile (MeCN).

    • Strictly Prohibited: Methanol, Ethanol (Causes transesterification/alcoholysis), Water.

  • Drying Protocol (Self-Validating):

    • Do not trust "anhydrous" bottles opened >1 week ago.

    • Add 3Å or 4Å Molecular Sieves (activated) to your solvent bottle 24 hours prior to use.

    • Validation: If the solvent remains clear and the compound does not show a "salicylic acid" peak on LC-MS (M-fragment), the solvent is dry.

Part 3: Troubleshooting & FAQs

Troubleshooting Guide: Diagnosing Degradation
SymptomProbable CauseCorrective Action
Sample turns yellow/orange Phenol Oxidation Hydrolysis has released a phenol (salicylic acid type), which is now oxidizing. Discard sample.
LC-MS shows M+18 peak Hydrolysis The "M+18" is the addition of water (H2O). The ring has opened. Check solvent water content.[3]
LC-MS shows M+32 peak Methanolysis You used Methanol as a solvent. The ring opened via alcohol attack. Switch to Acetonitrile.
Precipitate in DMSO Solubility/Polymerization Hydrolyzed product (acid) may be less soluble than the ester, or autocatalytic oligomerization occurred.
Frequently Asked Questions

Q1: Can I use DMSO for long-term stock solutions?

  • Answer: Risky. DMSO is extremely hygroscopic (absorbs water from air). Even "dry" DMSO can absorb enough moisture in 24 hours to hydrolyze labile esters.

  • Recommendation: Store as a solid powder. Make fresh solutions immediately before use. If you must store in DMSO, use single-use aliquots sealed under Argon with activated molecular sieves in the vial.

Q2: My assay requires an aqueous buffer. How do I prevent hydrolysis during the experiment?

  • Answer: You cannot stop it completely, but you can slow it down.

    • Avoid Alkaline pH: Hydrolysis is base-catalyzed. Keep pH < 7.5 if possible.

    • Keep it Cold: Perform dilutions on ice.

    • Run Fast: Design the experiment so the compound is in water for < 30 minutes.

Q3: How do I remove water from my "Anhydrous" DMSO?

  • Answer: Use activated 3Å Molecular Sieves .

    • Protocol: Bake sieves at 300°C for 3 hours (or microwave in short bursts). Add to DMSO (10% w/v). Let stand for 24 hours.

Part 4: Decision Logic for Researchers

Use this flow to determine the safety of your current workflow.

StorageLogic Start Start: Benzodioxinone Sample State Is it Solid or Solution? Start->State Solid Solid State State->Solid Soln Solution State->Soln Thaw Is vial cold? Solid->Thaw Wait Wait 30 mins to warm (Prevent Condensation) Thaw->Wait Yes Open Open under Argon Thaw->Open No (Already RT) Wait->Open Safe Proceed with Experiment Open->Safe Solvent Solvent Type? Soln->Solvent Prot Methanol/Ethanol Solvent->Prot Protic Aprot DMSO/MeCN Solvent->Aprot Aprotic Fail STOP: High Degradation Risk Prot->Fail Transesterification Dry Contains Mol. Sieves? Aprot->Dry Dry->Safe Yes Dry->Fail No (Wet DMSO)

Figure 2: Decision matrix for handling benzodioxinone derivatives to minimize hydrolysis risk.

References

  • Bundgaard, H. (1989). Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups and Chemical Entities. Elsevier Science. (Foundational text on cyclic ester/lactone prodrug stability).
  • Nielsen, N. M., & Bundgaard, H. (1989). "Glycolamide Esters as Biolabile Prodrugs of Carboxylic Acid Agents: Synthesis, Stability, Hydrolysis, and Fatty Acid Conjugation." Journal of Pharmaceutical Sciences, 78(5), 416-422.

  • Burfield, D. R., & Smithers, R. H. (1978). "Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay." Journal of Organic Chemistry, 43(20), 3966–3968. (Standard protocol for drying DMSO/MeCN).

  • Beaumont, K., et al. (2003). "Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist." Current Drug Metabolism, 4(6), 461-485. (Discusses hydrolysis rates of cyclic esters).

Sources

Reaction temperature optimization for 8-bromo-substituted benzodioxinones

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of reaction temperatures for the synthesis and functionalization of 8-bromo-1,4-benzodioxin-2-ones (also referred to as 8-bromo-1,4-benzodioxan-2-ones when saturated).

This scaffold presents two distinct chemical challenges: Regioselectivity (distinguishing the 8-position from the 5-position during ring closure) and Lactone Stability (preventing ring-opening hydrolysis during subsequent reactions).

Topic: Reaction Temperature Optimization & Troubleshooting Document ID: TS-BDX-08-OPT Status: Active / Verified

Core Synthesis Logic & Temperature Criticality

The synthesis of 8-bromo-1,4-benzodioxin-2-one is rarely achieved via direct bromination of the benzodioxinone core, which predominantly yields the 6-bromo isomer due to the para-directing effect of the ether oxygen.

To access the 8-bromo isomer, the standard protocol involves the condensation of 3-bromocatechol with an


-halo ester (e.g., chloroacetyl chloride or ethyl bromoacetate). This creates a "Regio-Divergent" pathway where temperature control is the primary variable for yield and isomer ratio.
The "Two-Step" Temperature Protocol

Optimization requires decoupling the etherification step from the lactonization step.

StepReactionTemp.[1][2][3][4][5][6] TargetChemical Rationale
1 Etherification 0°C

25°C
Kinetic Control: Low temperature favors the initial nucleophilic attack of the less hindered phenol (meta to Br) onto the alkyl halide, though 3-bromocatechol is nearly symmetric. Low temp prevents oxidative tars.
2 Lactonization 80°C

110°C
Thermodynamic Drive: Ring closure to form the lactone requires overcoming entropic penalties. High temp (refluxing toluene) with acid catalysis drives off water/ethanol.
Workflow Visualization

The following diagram illustrates the synthesis pathway and the critical decision nodes for temperature control.

SynthesisPath Start 3-Bromocatechol + Bromoacetate Step1 Step 1: Etherification (Base, Acetone) Start->Step1 T < 25°C Prevent Oxidation Inter Intermediate: Acyclic Ether Step1->Inter Step2 Step 2: Lactonization (Acid Cat, Toluene) Inter->Step2 T > 80°C Force Cyclization Prod8 Target: 8-Bromo Isomer (Yield <30%) Step2->Prod8 Steric Clash (Minor Product) Prod5 Byproduct: 5-Bromo Isomer (Yield >40%) Step2->Prod5 Less Hindered (Major Product)

Caption: Synthesis pathway showing the divergence of 5-Br and 8-Br isomers. Temperature modulation in Step 1 minimizes oxidative degradation, while Step 2 requires heat for cyclization.

Troubleshooting Guides (Q&A Format)

Scenario A: Low Yields During Ring Closure

User Question: "I am refluxing 3-bromocatechol with ethyl bromoacetate in acetone (


) with 

, but the conversion to the benzodioxinone is stalled at 50%. Should I increase the temperature?"

Technical Diagnosis: Acetone reflux is often insufficient for the lactonization step (ring closure), although it is excellent for the initial etherification. The intermediate acyclic ether often forms but fails to cyclize fully at


.

Optimization Protocol:

  • Switch Solvents: Move from Acetone to Acetonitrile (

    
    )  or Toluene (
    
    
    
    )
    .
  • Two-Stage Heating:

    • Stage 1: Stir at RT for 4 hours to complete the etherification (formation of the phenoxy-acetate).

    • Stage 2: Add a catalytic amount of p-TsOH (if using acid-catalyzed closure) or simply increase temp to reflux for the intramolecular esterification.

  • Warning: Do not use DMF at

    
     with weak bases, as this promotes decarboxylation of the ester before ring closure.
    
Scenario B: Lactone Ring Opening During Cross-Coupling

User Question: "I successfully isolated the 8-bromo-1,4-benzodioxin-2-one. When I try a Suzuki coupling at


 with aqueous 

, the product disappears, and I see a polar spot on TLC (likely the hydrolyzed acid). How do I fix this?"

Technical Diagnosis: The 1,4-benzodioxin-2-one ring is a lactone . Lactones are susceptible to hydrolysis by aqueous bases, especially at elevated temperatures (


). Standard Suzuki conditions (aq. base + heat) rapidly hydrolyze the ring.

Optimization Protocol (Anhydrous Conditions):

  • Temperature Cap: Limit reaction temperature to 60–80°C .

  • Base Selection: Switch to anhydrous bases .

    • Recommended: Potassium Phosphate (

      
      ) suspended in Dioxane or Toluene.
      
    • Alternative: Cesium Fluoride (CsF) in THF (neutral conditions).

  • Catalyst: Use highly active catalysts (e.g.,

    
     or Buchwald precatalysts) that function at lower temperatures to preserve the ring.
    
Scenario C: Regioisomer Contamination (5-Br vs. 8-Br)

User Question: "I cannot separate the 8-bromo isomer from the 5-bromo isomer. They co-elute. Does changing the reaction temperature affect the ratio?"

Technical Diagnosis: The ratio is largely determined by the sterics of the initial nucleophilic attack. 3-bromocatechol is "pseudo-symmetric," leading to a naturally difficult separation (often 1.5:1 ratio favoring the 5-bromo).

Optimization Protocol:

  • Temperature Effect: Lowering the temperature of the initial alkylation (Step 1) to -10°C can slightly improve the regioselectivity by favoring the kinetically faster nucleophile (often the OH para to the Br, leading to the 6-bromo equivalent, or in this case, affecting the 5/8 split).

  • Purification: Temperature optimization won't fix co-elution. You must rely on recrystallization .

    • Solvent System: Hexane/Ethyl Acetate (slow evaporation). The 5-bromo and 8-bromo isomers often have distinct crystal habits.

Reference Data: Temperature Limits & Stability

The following table summarizes the stability zones for the 8-bromo-benzodioxinone scaffold.

ParameterSafe RangeDanger ZoneOutcome of Failure
Synthesis (Alkylation) 0°C – 25°C> 60°COxidative polymerization of catechol (black tar).
Synthesis (Cyclization) 80°C – 110°C< 50°CIncomplete ring closure (acyclic ester persists).
Suzuki Coupling 40°C – 80°C> 90°C (aq)Hydrolysis of lactone to hydroxyphenoxyacetic acid.
Storage 4°C (Solid)> 25°C (Soln)Slow hydrolysis if moisture is present.
Troubleshooting Logic Tree

Use this flow to diagnose reaction failures.

Troubleshooting Problem Identify Issue LowYield Low Yield / Incomplete Problem->LowYield Decomp Decomposition / Tar Problem->Decomp Hydrolysis Ring Opening (Polar Spot) Problem->Hydrolysis CheckTemp CheckTemp LowYield->CheckTemp Is T < 60°C? CheckOx CheckOx Decomp->CheckOx Is Reaction Black? CheckBase CheckBase Hydrolysis->CheckBase Aqueous Base Used? IncreaseTemp IncreaseTemp CheckTemp->IncreaseTemp Yes: Increase to 80-110°C (Switch to Toluene) LowerTemp LowerTemp CheckOx->LowerTemp Yes: Catechol Oxidation. Run Step 1 at 0°C under N2 SwitchBase SwitchBase CheckBase->SwitchBase Yes: Switch to Anhydrous (K3PO4/Dioxane)

Caption: Logic tree for diagnosing yield loss. Green paths indicate corrective actions for temperature and reagent selection.

References

  • Armano, E., et al. (2023). "Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers." Molbank, 2023(2), M1623. Source:[Link] Relevance: Defines the synthesis of the 8-bromo scaffold via 3-bromocatechol and establishes the difficulty of regioisomer separation.

  • Idris, N., et al. (2022). "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs."[7] International Journal of Organic Chemistry, 12, 143-160.[7] Source:[Link] Relevance: Provides protocols for the alkylation of gallic acid derivatives, analogous to the etherification step required for benzodioxinone synthesis.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Source:[Link] Relevance: Foundational text for Suzuki coupling, highlighting the role of base strength which is critical for preserving the lactone ring.

  • PubChem Compound Summary. "1,4-Benzodioxan-2-one." Source:[Link] Relevance:[2][3][6][8][9][10] Verifies the chemical structure and susceptibility to hydrolysis (GHS Hazard H302).

Sources

Validation & Comparative

FTIR Spectral Analysis of Benzodioxinone Carbonyl Stretching Frequencies

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the FTIR spectral characteristics of benzodioxinone derivatives, specifically focusing on the carbonyl stretching frequency (


). It compares the target scaffold, 1,4-benzodioxan-2-one , against structurally related alternatives like coumarins and simple phenolic esters to aid researchers in structural elucidation and purity assessment.

Introduction & Structural Context

The 1,4-benzodioxan-2-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a key intermediate in the synthesis of adrenergic antagonists (e.g., Doxazosin) and various bioactive heterocycles. Accurate characterization of this moiety relies heavily on Infrared (IR) spectroscopy, particularly the carbonyl stretching vibration, which is highly sensitive to electronic environments.

Unlike simple aliphatic esters (


), the carbonyl in 1,4-benzodioxan-2-one is influenced by two competing electronic factors:
  • Phenolic Ester Character: The carbonyl oxygen is attached directly to the aromatic ring (Ar-O-C=O), introducing an electron-withdrawing inductive effect that stiffens the bond.

  • 
    -Heteroatom Effect:  The carbon 
    
    
    
    to the carbonyl is attached to an ether oxygen (the second oxygen in the dioxan ring), further increasing the force constant through induction.

This guide analyzes these effects to establish a diagnostic frequency range for benzodioxinones compared to conjugated and carbocyclic analogs.

Mechanistic Basis of Frequency Shifts

To interpret the spectra accurately, one must understand the causality behind the wavenumber shifts. The carbonyl stretching frequency is governed by the bond force constant (


), which is modulated by electronic effects:
  • Inductive Effect (+I / -I): Electronegative substituents (like Oxygen) adjacent to the carbonyl withdraw electron density (

    
     effect), shortening the C=O bond and increasing  the frequency.
    
  • Resonance Effect (+R): Conjugation with a double bond or aromatic ring (as seen in Coumarin) allows delocalization of

    
    -electrons, reducing the double-bond character of the carbonyl and decreasing  the frequency.
    
Electronic Effects Diagram

The following diagram illustrates the structural forces acting on the benzodioxinone carbonyl compared to coumarin.

electronic_effects cluster_0 1,4-Benzodioxan-2-one cluster_1 Coumarin BDO Benzodioxan-2-one (Saturated Heterocycle) Induction1 Phenolic Oxygen (-I) Raises Freq BDO->Induction1 Induction2 Alpha-Ether Oxygen (-I) Raises Freq BDO->Induction2 Result1 High Frequency (>1760 cm⁻¹) Induction1->Result1 Induction2->Result1 Coum Coumarin (Conjugated Heterocycle) Conjugation C=C Conjugation (+R) Lowers Freq Coum->Conjugation Result2 Lower Frequency (1700-1720 cm⁻¹) Conjugation->Result2

Figure 1: Mechanistic comparison of electronic effects driving the carbonyl shift in benzodioxinone vs. coumarin.

Comparative Spectral Data

The following table synthesizes experimental data for 1,4-benzodioxan-2-one and its primary structural analogs. Note the distinct shift to higher wavenumbers for the benzodioxinone scaffold due to the dual inductive effects described above.

Table 1: Comparative Carbonyl Stretching Frequencies
Compound ClassRepresentative Structure

(Solution,

)

(Solid, KBr)
Key Structural Driver
1,4-Benzodioxan-2-one Saturated 1,4-dioxin fused to benzene1775 – 1790 cm⁻¹ 1760 – 1780 cm⁻¹ Strong -I Effect (Phenolic +

-Alkoxy)
Dihydrocoumarin Saturated pyran fused to benzene1770 – 1780 cm⁻¹1765 – 1775 cm⁻¹Phenolic Ester (No

-heteroatom)
Coumarin Unsaturated pyran fused to benzene1710 – 1730 cm⁻¹1690 – 1710 cm⁻¹Conjugation (Lowers frequency significantly)
Ethyl Benzoate Acyclic aromatic ester~1720 cm⁻¹~1715 cm⁻¹Conjugation with Phenyl ring

-Valerolactone
Simple 6-membered lactone~1740 cm⁻¹~1735 cm⁻¹Baseline Ring Strain (No Ar effect)

Analysis:

  • Benzodioxinone vs. Coumarin: This is the most critical distinction. If your spectrum shows a band near

    
    , the ring is likely conjugated (coumarin-like). If the band is high-energy (
    
    
    
    ), the lactone ring is saturated (benzodioxinone-like).
  • Benzodioxinone vs. Dihydrocoumarin: Both are high frequency, but benzodioxinone is typically slightly higher (by

    
    ) due to the additional electron-withdrawing oxygen at the 
    
    
    
    -position (C3).

Experimental Protocol for High-Fidelity Analysis

To differentiate these subtle shifts (e.g., between dihydrocoumarin and benzodioxinone), precise sample preparation is required to avoid artifacts caused by hydrogen bonding or lattice effects in the solid state.

Recommended Workflow

Objective: Obtain a "gas-phase-like" spectrum to observe intrinsic electronic effects without intermolecular interference.

  • Solvent Selection: Use Carbon Tetrachloride (

    
    )  or Chloroform (
    
    
    
    )
    .
    • Why: Non-polar solvents minimize solute-solvent interactions that can broaden peaks and shift frequencies.

  • Concentration: Prepare a dilute solution (

    
    ).
    
    • Why: Prevents intermolecular aggregation (dimerization) which can artificially lower carbonyl frequencies.

  • Cell Path Length: Use a 0.1 mm to 1.0 mm NaCl or KBr liquid cell.

Step-by-Step Protocol Diagram

protocol_workflow Start Sample Preparation Solid Solid State (KBr/ATR) Quick ID, but lattice effects present Start->Solid Routine Solution Solution Phase (CCl₄/CHCl₃) High Precision, minimizes H-bonding Start->Solution Recommended Analysis Spectral Acquisition Resolution: 2 cm⁻¹, Scans: >16 Solid->Analysis Solution->Analysis Decision Peak Analysis Analysis->Decision ResultA 1700-1720 cm⁻¹ Indicates Conjugation (Coumarin-type) Decision->ResultA ResultB 1760-1790 cm⁻¹ Indicates Saturated Lactone (Benzodioxinone-type) Decision->ResultB

Figure 2: Experimental workflow for differentiating benzodioxinone derivatives via FTIR.

Conclusion

For researchers characterizing benzodioxinone derivatives, the carbonyl stretching frequency is a definitive structural probe .

  • Expect a high-frequency band (1760–1790 cm⁻¹) for the saturated 1,4-benzodioxan-2-one system, driven by the synergistic inductive effects of the phenolic and

    
    -ether oxygens.
    
  • A shift to lower frequency (1700–1720 cm⁻¹) strongly suggests oxidation to a coumarin-like (conjugated) system or ring opening to a simple ester.

  • Always prioritize solution-phase spectra in non-polar solvents for critical structural assignments to eliminate solid-state anomalies.

References

  • NIST Chemistry WebBook . 1,4-Benzodioxin, 2,3-dihydro- (1,4-Benzodioxan) IR Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]

  • Spectroscopy Online . The Carbonyl Group, Part I: Introduction. (2017). Available at: [Link]

  • LibreTexts Chemistry . Infrared Spectra of Some Common Functional Groups. (2024). Available at: [Link]

  • PubChem . 1,4-Benzodioxan-2-one Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Comparing reactivity of 8-bromo vs 8-chloro-4H-benzo[d][1,3]dioxin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

8-Bromo vs. 8-Chloro-4H-benzo[d][1,3]dioxin-4-one

Executive Summary

This guide provides a technical comparison between 8-bromo-4H-benzo[d][1,3]dioxin-4-one (8-Br-BD) and 8-chloro-4H-benzo[d][1,3]dioxin-4-one (8-Cl-BD) . These scaffolds serve as "masked" salicylate equivalents, critical in the synthesis of bioactive heterocycles and prodrugs.

Key Takeaway:

  • Select 8-Br-BD for rapid library generation, low-temperature lithiation, and standard Pd-catalyzed cross-couplings where mild conditions are required to preserve the dioxinone ring.

  • Select 8-Cl-BD for cost-sensitive scale-up processes using advanced catalyst systems (e.g., Buchwald precatalysts) or when the halogen is intended as a blocking group rather than a reactive handle.

Structural & Electronic Analysis

The 4H-benzo[d][1,3]dioxin-4-one core features a benzene ring fused to a cyclic acylal/ester. The numbering places the 8-position ortho to the phenolic oxygen (O1) and meta to the carbonyl (C4).

Feature8-Bromo (8-Br-BD)8-Chloro (8-Cl-BD)Impact on Reactivity
C-X Bond Energy ~81 kcal/mol~96 kcal/molBr undergoes oxidative addition significantly faster.
Steric Radius 1.85 Å1.75 ÅBr creates slightly more steric crowding near the O1 oxygen, potentially influencing chelation-controlled reactions.
Electronic Effect Weakly deactivating (+M, -I)Weakly deactivating (+M, -I)Cl is more electronegative, making the ring slightly more electron-poor, but the difference is marginal for SNAr.
Precursor 3-Bromosalicylic acid3-Chlorosalicylic acidBoth accessible; Cl precursors are generally cheaper.
Reactivity Comparison: Palladium-Catalyzed Coupling

The primary utility of these scaffolds is as electrophiles in Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The reaction success hinges on the Oxidative Addition step, which is the rate-determining step (RDS) for aryl chlorides but often not for bromides.

Mechanism & Bottlenecks

The dioxinone ring is chemically equivalent to an activated ester. Harsh conditions (high T, strong base) required to activate the C-Cl bond often lead to nucleophilic attack at C4 , resulting in ring opening (salicylate formation) rather than coupling.

Pd_Cycle Pd0 Pd(0) Active Species OxAdd_Br Oxidative Addition (Br) FAST (0-60°C) Pd0->OxAdd_Br 8-Br-BD OxAdd_Cl Oxidative Addition (Cl) SLOW (>100°C required) Pd0->OxAdd_Cl 8-Cl-BD PdII Pd(II)-Ar-X Intermediate OxAdd_Br->PdII OxAdd_Cl->PdII High Energy Barrier Decomp SIDE REACTION: Ring Opening/Hydrolysis OxAdd_Cl->Decomp Thermal Stress Transmetal Transmetalation (Boronic Acid/Alkyne) PdII->Transmetal RedElim Reductive Elimination Product Release Transmetal->RedElim RedElim->Pd0

Figure 1: Comparative Catalytic Cycle. Note the high thermal barrier for 8-Cl-BD oxidative addition, which competes with thermal decomposition of the heterocyclic ring.

Experimental Performance Data
Reaction Type8-Br-BD Performance8-Cl-BD PerformanceRecommendation
Suzuki-Miyaura Excellent. Works with Pd(PPh₃)₄ or Pd(dppf)Cl₂ at 60-80°C. Yields typically >85%.Moderate/Poor. Requires bulky ligands (e.g., XPhos, SPhos) and temps >100°C. Risk of hydrolysis.Use 8-Br for complex boronic acids.
Sonogashira Good. Standard Pd/Cu conditions at RT to 50°C.Difficult. Copper co-catalysis often insufficient to activate C-Cl at low temp.Use 8-Br .
Buchwald-Hartwig High. Amination feasible with standard BINAP/Pd systems.Challenging. Requires Pd₂dba₃/BrettPhos and strong bases (NaOtBu) which may attack the ester.Use 8-Br with weak bases (Cs₂CO₃).
Reactivity Comparison: Halogen-Metal Exchange (Lithiation)

For introducing electrophiles (aldehydes, ketones, silanes) at the 8-position, Lithium-Halogen Exchange is the method of choice.

  • 8-Bromo-BD: Reacts cleanly with n-BuLi or i-PrMgCl at -78°C . The exchange is faster than the nucleophilic attack on the carbonyl at this temperature.

  • 8-Chloro-BD: Unsuitable for standard lithiation. The C-Cl bond is too strong. Attempting to use t-BuLi or higher temperatures results in immediate destruction of the dioxinone ring via addition to the C4 carbonyl.

Protocol Alert: If you need to generate the 8-lithio species, you must use the 8-Bromo derivative.

Experimental Protocols
Protocol A: Suzuki Coupling of this compound

Valid for 8-Br; requires modification for 8-Cl.

  • Reagents: 8-Br-BD (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), K₂CO₃ (2.0 equiv, anhydrous).

  • Solvent: 1,4-Dioxane (anhydrous). Avoid water/alcohol cosolvents to prevent ring opening.

  • Procedure:

    • Charge Schlenk flask with solids under Argon.

    • Add Dioxane.

    • Heat to 80°C for 4-6 hours.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc). Do not perform aqueous acidic workup if product is acid-sensitive.

Protocol B: Attempted Coupling of 8-Chloro-4H-benzo[d][1,3]dioxin-4-one

Requires "Designer" Catalysts.

  • Catalyst System: Pd(OAc)₂ (2 mol%) + XPhos or RuPhos (4 mol%).

  • Base: K₃PO₄ (anhydrous). Avoid alkoxides.

  • Conditions: Toluene, 100-110°C , 12-24 hours.

  • Note: Monitor strictly for formation of the salicylate byproduct (ring opening).

Decision Matrix

Use the following logic flow to select the correct starting material for your campaign.

Decision_Tree Start Target Molecule Strategy Q1 Reaction Type? Start->Q1 Path_Li Lithiation / Grignard Q1->Path_Li Electrophile Intro Path_Pd Pd-Catalyzed Coupling Q1->Path_Pd Biaryl/Alkyne Synthesis Q2 Is the Dioxinone Ring Preserved in Product? Res_Br MUST USE 8-Bromo Derivative Q2->Res_Br Yes (Mild Conditions Needed) Res_Cl Consider 8-Chloro (Cost Saving) Q2->Res_Cl No (Ring opening planned) Path_Li->Res_Br C-Cl inert to exchange Path_Pd->Q2

Figure 2: Selection Decision Tree.

References
  • Comparative Reactivity of Aryl Halides

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Synthesis of Benzodioxinone Scaffolds

    • Bhaskaran, R. P., et al. (2021). Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters. RSC Advances.
  • Mechanistic Studies on Pd-Catalyzed Coupling (Br vs Cl)

    • Ananikov, V. P., et al. (2021). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.
  • General Reactivity of 1,3-Dioxin-4-ones

    • Standard chemical data and reactivity profiles derived from PubChem and chemical vendor safety data sheets (Apollo Scientific, CymitQuimica).

Comparative Structural Analysis: Crystallographic Insights into Benzodioxinone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Pharmaceutical Process Engineers Focus: 1,4-Benzodioxin-2-one derivatives and their structural elucidation via X-ray Diffraction (XRD).

Executive Summary: The Structural Imperative

In the development of heterocyclic pharmacophores, 1,4-benzodioxin-2-one (and its reduced benzodioxane analogs) represents a privileged scaffold, appearing in alpha-adrenergic antagonists, antipsychotics, and emerging anticancer agents. However, the efficacy of these molecules is governed strictly by their stereochemistry and solid-state packing.

While NMR provides connectivity data in solution, it fails to capture the supramolecular organization —polymorphism, absolute configuration, and intermolecular bonding—that dictates bioavailability and patentability. This guide compares crystallographic techniques against standard spectroscopic alternatives and provides a validated workflow for characterizing benzodioxinone analogs.

The Comparative Landscape: XRD vs. Alternatives

When characterizing a new benzodioxinone derivative, researchers often default to NMR. However, for solid-state drug development, NMR is insufficient. The following analysis compares Single Crystal XRD (SC-XRD) and Powder XRD (PXRD) against solution-state NMR.

Table 1: Technical Performance Comparison
FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) Solution NMR (NOESY/ROESY)
Primary Output Absolute 3D Structure & Configuration (R/S)Phase ID, Polymorph Purity, % CrystallinityConnectivity & Relative Stereochemistry
Sample Requirement High-quality single crystal (>0.1 mm)Polycrystalline powder (~10-50 mg)Soluble compound (~5 mg)
Resolution Atomic (< 0.8 Å)Bulk Lattice Spacings (

-spacing)
Molecular (Chemical Shift)
Polymorph Discrimination High (Defines the polymorph)High (Fingerprints the batch)None (Structure averages in solution)
Benzodioxinone Specifics Resolves ring puckering (boat/chair)Detects amorphous contaminantsCannot distinguish packing forces
Strategic Decision Framework

Use the following logic flow to determine the appropriate analytical route for your benzodioxinone analog.

MethodSelection Start New Benzodioxinone Analog Synthesized CrystalCheck Single Crystal Obtained? Start->CrystalCheck PurityCheck Bulk Powder Analysis CrystalCheck->PurityCheck No (Microcrystalline) SCXRD SC-XRD: Determine Absolute Config & Packing Forces CrystalCheck->SCXRD Yes (Size >0.1mm) PXRD PXRD: Polymorph Screening & Batch Consistency PurityCheck->PXRD Solid State NMR NMR (NOESY): Relative Stereochem Only PurityCheck->NMR Solution State SCXRD->PXRD Generate Calculated Powder Pattern

Figure 1: Decision matrix for structural characterization. Note that SC-XRD data can generate a theoretical PXRD pattern to validate bulk purity.

Case Study: Crystallographic Data of Benzodioxinone Chalcones

To demonstrate the utility of XRD, we analyze the structural data of a representative analog: (E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one . This compound integrates the benzodioxinone core with a chalcone linker, a common motif in anticancer research.

Crystallographic Parameters

The following data illustrates the specific insights gained from XRD that are invisible to NMR.

  • Space Group: Monoclinic,

    
     (Common for planar aromatics).
    
  • Molecular Geometry:

    • The benzodioxinone ring system is not perfectly planar.[1][2] The ethylenedioxy bridge introduces a "kink."

    • Dihedral Angle: The angle between the benzodioxinone plane and the chlorophenyl ring is approximately 8.31° .[2] This near-planarity suggests high potential for DNA intercalation.

  • Packing Interactions (The "Hidden" Data):

    • 
       Stacking:  Observed between the electron-rich benzodioxinone ring and the electron-deficient chlorophenyl ring of adjacent molecules.
      
    • Weak Hydrogen Bonds:

      
       and 
      
      
      
      interactions stabilize the lattice.[2]
Structural Insight: The "Flexible" Ether Bridge

Unlike the rigid 1,4-benzodioxin-2-one (unsaturated lactone), the 2,3-dihydro (benzodioxane) analogs possess a flexible ethylene bridge.

  • XRD Revelation: The crystal structure reveals the dioxin ring adopts a half-chair conformation.

  • Pharmacological Implication: This flexibility allows the molecule to "breathe" and adapt to receptor binding pockets, a feature often missed in rigid docking simulations.

Experimental Protocol: From Synthesis to Structure

This protocol ensures the generation of diffraction-quality crystals for benzodioxinone analogs.

Phase 1: Synthesis (Claisen-Schmidt Condensation)
  • Reactants: Combine 1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanone (10 mmol) and 4-chlorobenzaldehyde (10 mmol).

  • Catalyst: Dissolve in 30% ethanolic NaOH.

  • Conditions: Stir at 293 K for 4–6 hours.

  • Isolation: Filter the resulting precipitate and wash with cold ethanol.

Phase 2: Crystallization (The Critical Step)

Benzodioxinone derivatives often form microcrystalline powders. To grow single crystals suitable for SC-XRD, use the Slow Evaporation or Vapor Diffusion method.

  • Solvent System: Ethanol/Acetone (1:1).

  • Protocol:

    • Dissolve 20 mg of the purified solid in 2 mL of warm acetone.

    • Add ethanol dropwise until the solution is just sub-saturated.

    • Cover the vial with Parafilm and poke 3-4 small holes.

    • Store in a vibration-free environment at 4°C for 48-72 hours.

    • Why? Lower temperatures reduce kinetic energy, promoting ordered lattice formation over amorphous precipitation.

Phase 3: Data Collection & Refinement
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 or Rigaku XtaLAB).

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred for chlorinated analogs to reduce absorption effects compared to Cu-K
    
    
    .
  • Temperature: Maintain sample at 100 K using a nitrogen stream to minimize thermal motion (atomic displacement parameters).

Workflow Visualization

Workflow Synth Synthesis (Aldol Condensation) Purify Purification (Recrystallization) Synth->Purify Growth Crystal Growth (Slow Evaporation) Purify->Growth  EtOH/Acetone Mount Mounting (Kapton Loop) Growth->Mount  Select >0.1mm Diffraction X-Ray Diffraction (Mo-K alpha) Mount->Diffraction Solve Structure Solution (Direct Methods) Diffraction->Solve  Refinement

Figure 2: Validated workflow for obtaining crystallographic data from benzodioxinone precursors.

References

  • Synthesis and Crystal Structure of (E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one. Source: National Institutes of Health (PMC). URL:[Link]

  • Quantitative determination of polymorphic impurity by X-ray powder diffractometry. Source: PubMed. URL:[Link]

  • 1,4-Benzodioxan-2-one | C8H6O3 | CID 4685450. Source:[3] PubChem.[3] URL:[Link]

  • Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. Source: ResearchGate. URL:[Link]

Sources

Precision Synthesis of 8-Substituted 1,4-Benzodioxan-2-ones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-benzodioxan-2-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in adrenergic antagonists (e.g., Doxazosin precursors), anxiolytics, and antitumor agents. While the 5-, 6-, and 7-substituted derivatives are synthetically accessible via standard electrophilic aromatic substitution or direct condensation, the 8-substituted 1,4-benzodioxan-2-one remains a synthetic challenge.

This guide benchmarks the three primary synthetic routes to access this elusive isomer. We analyze the trade-offs between regioselectivity , atom economy , and scalability , providing a decision matrix for selecting the optimal pathway for your specific substituent (


).

The Synthetic Challenge: Regioselectivity

The core difficulty lies in the non-equivalence of the two hydroxyl groups in a 3-substituted catechol. When reacting with an


-halo ester (e.g., ethyl bromoacetate), two competing pathways emerge:
  • Path A (Kinetic/Steric Control): Alkylation at the less hindered hydroxyl (C1-OH), followed by lactonization. Result: 5-substituted isomer (Major).

  • Path B (The Goal): Alkylation at the hindered hydroxyl (C2-OH), followed by lactonization. Result: 8-substituted isomer (Minor).

Visualizing the Divergence

The following diagram illustrates the mechanistic bifurcation that dictates the product ratio.

G Start 3-Substituted Catechol Reagent + Ethyl Bromoacetate (K2CO3, Acetone) Start->Reagent Inter1 Intermediate A: Ether at C1 (Unhindered) Reagent->Inter1 Fast (Sterics) Inter2 Intermediate B: Ether at C2 (Hindered) Reagent->Inter2 Slow Prod5 5-Substituted 1,4-Benzodioxan-2-one (Major Isomer) Inter1->Prod5 Cyclization Prod8 8-Substituted 1,4-Benzodioxan-2-one (Target Isomer) Inter2->Prod8 Cyclization

Figure 1: Regioselective divergence in the alkylation of 3-substituted catechols. Path A dominates due to steric accessibility of the C1-hydroxyl group.

Benchmarking Synthetic Routes

We compared three distinct methodologies based on yield, regioselectivity (ratio of 8-sub to 5-sub), and operational complexity.

Table 1: Comparative Performance Metrics
MetricRoute 1: Direct CondensationRoute 2: Regioselective ProtectionRoute 3: Directed Ortho-Metalation (DoM)
Primary Mechanism Williamson Ether / LactonizationStepwise Protection / DeprotectionLithium-Halogen Exchange / Carboxylation
Starting Material 3-Substituted Catechol2,3-Dihydroxybenzaldehyde5-Substituted-1,4-benzodioxane
8-Isomer Yield Low (<20%)High (60-75%)Moderate (40-55%)
Regioselectivity (8:5) 1:4 (Poor)>20:1 (Excellent)Exclusive (Position Specific)
Scalability High (Simple reagents)Medium (Multi-step)Low (Cryogenic conditions)
Key Limitation Chromatographic separation requiredStep count (4-5 steps)Reagent cost (BuLi) & Temp (-78°C)

Detailed Route Analysis & Protocols

Route 1: Direct Condensation (The "Brute Force" Method)

Best for: Early-stage discovery where separation is acceptable and starting materials are cheap.

Causality: This route relies on the statistical probability that some alkylation will occur at the hindered position. By using polar aprotic solvents (DMF) and higher temperatures, we can slightly shift the equilibrium, but the steric bias remains.

Protocol:

  • Dissolution: Dissolve 3-substituted catechol (1.0 eq) in dry Acetone or DMF (0.5 M).

  • Base Addition: Add anhydrous

    
     (2.5 eq). Stir at RT for 30 min to form the dianion.
    
  • Alkylation: Dropwise addition of Ethyl Bromoacetate (1.1 eq).

  • Reflux: Heat to reflux for 12-16 hours. Monitor by TLC (Isomers often have very similar

    
     values; use Toluene:EtOAc 9:1).
    
  • Workup: Filter inorganic salts, concentrate filtrate.

  • Purification (Critical): The 5-isomer usually elutes first. Isolate the slower-moving 8-isomer via flash column chromatography on silica gel.

Route 2: The Regioselective Protection Strategy (Recommended)

Best for: Process chemistry and gram-scale synthesis where yield is paramount.

Causality: To force reaction at the hindered C2-OH, we must first block the reactive C1-OH. We utilize the difference in acidity and nucleophilicity to selectively protect the C1-OH, then functionalize C2, and finally cyclize.

Protocol:

  • Selective Protection: React 3-substituted catechol with Benzyl Bromide (1.0 eq) and

    
     (mild base) in DMF. The less hindered C1-OH is benzylated selectively.
    
  • Alkylation: React the mono-protected intermediate (containing free C2-OH) with Ethyl Bromoacetate and

    
    .
    
  • Deprotection/Cyclization: Hydrogenolysis (

    
    , Pd/C) removes the benzyl group. The resulting phenol spontaneously cyclizes with the pendant ester to form the lactone.
    
    • Note: This ensures the carbonyl forms at the C2 oxygen, guaranteeing the 8-substituted geometry.

Route 3: Directed Ortho-Metalation (DoM)

Best for: Introducing complex substituents at the 8-position on a pre-formed ring.

Causality: If the benzodioxan-2-one ring is unstable to lithiation (nucleophilic attack at the lactone), we start with the **

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.